PARP11 inhibitor ITK7
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H14N4OS |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
8-methyl-7-prop-1-ynyl-2-(pyrimidin-2-ylsulfanylmethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H14N4OS/c1-3-5-12-6-7-13-15(11(12)2)20-14(21-16(13)22)10-23-17-18-8-4-9-19-17/h4,6-9H,10H2,1-2H3,(H,20,21,22) |
InChI Key |
VRECINGNBPANGK-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=C(C2=C(C=C1)C(=O)NC(=N2)CSC3=NC=CC=N3)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of ITK7, a Potent PARP11 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of ITK7, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 11 (PARP11). This document details the molecular interactions, cellular consequences, and broader immunological implications of PARP11 inhibition by ITK7, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action: Inhibition of Auto-MARylation and Cellular Relocalization
ITK7 is a potent inhibitor of PARP11, a member of the PARP family of enzymes that catalyzes mono-ADP-ribosylation (MARylation). The primary mechanism of action of ITK7 is the direct inhibition of PARP11's enzymatic activity.
ITK7 potently inhibits PARP11 with a half-maximal inhibitory concentration (IC50) of 14 nM.[1] In cellular contexts, ITK7 effectively inhibits the auto-MARylation of PARP11, a process where PARP11 modifies itself. This is demonstrated by a half-maximal effective concentration (EC50) of 13 nM for the inhibition of PARP11-dependent auto-MARylation.[1]
A key consequence of inhibiting PARP11's catalytic activity is the alteration of its subcellular localization. PARP11 is typically localized to the nuclear envelope.[2] However, treatment with ITK7 causes PARP11 to dissociate from the nuclear envelope and redistribute within the cell.[1][2][3] This suggests a crucial link between the catalytic activity of PARP11 and its cellular localization.[2][3]
The structure of ITK7 is based on a quinazolinon-4(3H)-one scaffold, and its design was guided by the structural differences between the active sites of MARylating and PARylating PARP enzymes.[2] This structure-guided design has resulted in an inhibitor with over 200-fold selectivity for PARP11 over other PARP family members.[2][3]
Signaling Pathway: PARP11 Localization
The following diagram illustrates the established mechanism of ITK7's effect on PARP11 localization.
Caption: ITK7 inhibits PARP11 auto-MARylation, leading to its dissociation from the nuclear envelope.
Immunomodulatory Effects: Enhancing Anti-Tumor Immunity
Recent research has unveiled a critical role for PARP11 in the tumor microenvironment (TME), where it contributes to immune suppression. ITK7, by inhibiting PARP11, can reverse these effects and enhance anti-tumor immune responses.
Regulation of IFNAR1 Signaling in T-Cells
In the TME, factors such as adenosine, often released by regulatory T cells (Tregs), can trigger a signaling cascade in cytotoxic T lymphocytes (CTLs) that leads to the downregulation of the Type I Interferon receptor (IFNAR1).[4] This downregulation impairs the ability of CTLs to respond to interferons, thereby suppressing their tumor-killing activity.[4]
PARP11 plays a pivotal role in this immunosuppressive pathway. It mediates the degradation of IFNAR1 by mono-ADP-ribosylating the E3 ubiquitin ligase β-transducin repeat-containing protein (β-TrCP).[5] This modification stabilizes β-TrCP, leading to increased ubiquitination and subsequent degradation of IFNAR1.[5]
ITK7 treatment can counteract this process. By inhibiting PARP11, ITK7 prevents the stabilization of β-TrCP, leading to the stabilization of IFNAR1 on the surface of T cells. This restoration of IFNAR1 signaling enhances the ability of CTLs to respond to interferons and exert their anti-tumor functions.[4]
Signaling Pathway: PARP11-mediated IFNAR1 Downregulation
The diagram below outlines the signaling cascade leading to IFNAR1 downregulation and the point of intervention for ITK7.
Caption: ITK7 blocks PARP11, preventing IFNAR1 degradation and enhancing anti-tumor immunity.
Quantitative Data
The following table summarizes the key quantitative metrics for ITK7's activity. A comprehensive selectivity profile across the PARP family is an area of ongoing investigation.
| Parameter | Target | Value | Reference |
| IC50 | PARP11 | 14 nM | [1] |
| EC50 | PARP11-dependent auto-MARylation | 13 nM | [1] |
| Selectivity | Other PARP family members | >200-fold | [2][3] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of ITK7.
Western Blot Analysis of PARP11 Auto-MARylation
This protocol is used to assess the inhibitory effect of ITK7 on the auto-mono-ADP-ribosylation of PARP11 in a cellular context.
Cell Line: HeLa cells.[1]
Procedure:
-
HeLa cells are transfected with a construct expressing GFP-tagged PARP11.
-
Transfected cells are treated with varying concentrations of ITK7 (e.g., 0, 0.03, 0.1, 0.3, 1, 3 µM) for a specified duration (e.g., 3 hours).[1]
-
Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each treatment group are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for mono-ADP-ribose to detect MARylated proteins. A primary antibody against GFP is used to detect total GFP-PARP11, and an antibody against a housekeeping protein (e.g., GAPDH or actin) is used as a loading control.
-
The membrane is washed with TBST and then incubated with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the bands is quantified using densitometry software to determine the dose-dependent inhibition of auto-MARylation by ITK7.
Experimental Workflow: Western Blot for Auto-MARylation
Caption: Workflow for assessing ITK7's inhibition of PARP11 auto-MARylation via Western blot.
Live-Cell Imaging of PARP11 Dissociation from the Nuclear Envelope
This protocol enables the real-time visualization of ITK7's effect on the subcellular localization of PARP11.
Cell Line: HeLa cells.
Procedure:
-
HeLa cells are seeded in glass-bottom dishes suitable for live-cell imaging.
-
Cells are transfected with a plasmid encoding a fluorescently tagged PARP11 (e.g., GFP-PARP11).
-
Approximately 24 hours post-transfection, the cells are mounted on a live-cell imaging microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
Baseline images of the cells are acquired to establish the initial localization of GFP-PARP11 at the nuclear envelope.
-
ITK7 is added to the cell culture medium at the desired concentration.
-
Time-lapse images are acquired at regular intervals (e.g., every 1-5 minutes) to monitor the dynamic redistribution of GFP-PARP11.
-
Image analysis software is used to quantify the fluorescence intensity at the nuclear envelope versus the cytoplasm over time to determine the rate and extent of PARP11 dissociation.
In Vitro T-cell Suppression Assay
This assay is used to evaluate the functional consequence of ITK7 treatment on the immunosuppressive capacity of regulatory T cells (Tregs).
Cells: Purified human or murine CD4+CD25+ Tregs and CD4+ or CD8+ responder T cells (Tresp).
Procedure:
-
Tregs and Tresp are isolated from peripheral blood or spleen using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Tresp cells are labeled with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace Violet.
-
Tregs are pre-treated with ITK7 or a vehicle control for a specified period.
-
Labeled Tresp cells are co-cultured with the pre-treated Tregs at various Treg:Tresp ratios (e.g., 1:1, 1:2, 1:4).
-
The co-cultures are stimulated with anti-CD3 and anti-CD28 antibodies or beads to induce T-cell proliferation.
-
After a defined incubation period (e.g., 3-5 days), the proliferation of the Tresp cells is assessed by flow cytometry.[6][7][8][9] The dilution of the proliferation dye in the Tresp population is inversely proportional to the extent of their proliferation.
-
The percentage of suppression is calculated by comparing the proliferation of Tresp cells in the presence of Tregs to the proliferation of Tresp cells alone.
This guide provides a detailed technical overview of the mechanism of action of the PARP11 inhibitor ITK7. The provided data and protocols serve as a valuable resource for researchers and drug development professionals working in the fields of oncology, immunology, and cell biology. Further research into the complete selectivity profile of ITK7 and its in vivo efficacy will continue to enhance our understanding of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Potent and Selective PARP11 Inhibitor Suggests Coupling between Cellular Localization and Catalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting PARP11 to avert immunosuppression and improve CAR T therapy in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro Treg suppression assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 8. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Guide: Discovery, Synthesis, and Characterization of ITK7, a Potent and Selective PARP11 Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of ITK7, a potent and selective small-molecule inhibitor of Poly(ADP-ribose) Polymerase 11 (PARP11). ITK7 was identified through structure-guided design as a valuable chemical probe to investigate the cellular functions of mono-ADP-ribosylation (MARylation). It exhibits high potency with a half-maximal inhibitory concentration (IC50) of 14 nM against PARP11 and demonstrates over 200-fold selectivity against other PARP family members. This guide details the discovery context, physicochemical properties, and biological activity of ITK7. Furthermore, it provides representative, detailed protocols for its chemical synthesis and the key biological assays used for its characterization, along with visualizations of its associated signaling pathway and experimental workflows.
Discovery and Rationale
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial to diverse cellular processes. While the roles of PARP family members that catalyze poly-ADP-ribosylation (PARylation) are well-studied, thanks to the availability of potent inhibitors, the functions of PARPs that catalyze mono-ADP-ribosylation (MARylation) have been less understood due to a lack of selective chemical tools.[1][2]
ITK7 was developed as part of a structure-guided design effort to create potent and selective inhibitors for MARylating PARPs.[1] The discovery of ITK7, with its high selectivity for PARP11, has provided a critical tool for elucidating the specific cellular roles of this enzyme. Research using ITK7 has revealed a direct link between the catalytic activity of PARP11 and its localization to the nuclear envelope, suggesting that its enzymatic function is crucial for its spatial regulation within the cell.[1][2]
Compound Profile and Quantitative Data
ITK7 is a quinazolinone derivative with the IUPAC name 8-methyl-7-prop-1-ynyl-2-(pyrimidin-2-ylsulfanylmethyl)-3H-quinazolin-4-one.[3] Its key identifiers and physicochemical properties are summarized below.
Table 1: Compound Identifiers and Properties for ITK7
| Property | Value | Source |
| IUPAC Name | 8-methyl-7-prop-1-ynyl-2-(pyrimidin-2-ylsulfanylmethyl)-3H-quinazolin-4-one | [3] |
| Molecular Formula | C17H14N4OS | [3] |
| Molecular Weight | 322.38 g/mol | [4][5] |
| CAS Number | 2411890-36-1 | [4] |
| PubChem CID | 137701959 | [3] |
The biological activity of ITK7 has been characterized through in-vitro enzymatic assays and cell-based functional assays.
Table 2: Biological Activity of ITK7
| Assay Type | Target | Result | Notes |
| In-Vitro Enzymatic Inhibition | PARP11 | IC50 = 14 nM | [4][5] |
| Cell-Based Auto-MARylation | GFP-PARP11 (HeLa cells) | EC50 = 13 nM | Dose-dependent inhibition of auto-MARylation.[4] |
| Selectivity Panel | Other PARP Family Members | >200-fold selective | High selectivity over other MARylating and PARylating PARPs.[1] |
PARP11 Signaling Pathway and Mechanism of Action of ITK7
PARP11 plays a significant role in regulating the Type I Interferon (IFN-I) signaling pathway. It negatively regulates this pathway by controlling the protein levels of the interferon receptor, IFNAR1. PARP11 catalyzes the mono-ADP-ribosylation (MARylation) of the E3 ubiquitin ligase β-TrCP. This modification stabilizes β-TrCP, preventing its own degradation and thereby promoting the ubiquitination and subsequent proteasomal degradation of IFNAR1. The downregulation of IFNAR1 dampens the cellular response to interferons.
ITK7, by selectively inhibiting the catalytic activity of PARP11, prevents the MARylation and stabilization of β-TrCP. This leads to reduced degradation of IFNAR1, thereby restoring or enhancing the IFN-I signaling cascade.
Caption: PARP11-mediated regulation of IFNAR1 and the inhibitory action of ITK7.
Experimental Protocols
Disclaimer: The following protocols are representative methodologies based on standard laboratory practices for the synthesis and evaluation of PARP inhibitors. The exact, detailed protocols used in the original discovery of ITK7 are proprietary to the source publication.
Chemical Synthesis of ITK7
The synthesis of ITK7 involves a multi-step process culminating in the formation of the substituted quinazolinone core. A plausible synthetic route is outlined below.
Step 1: Synthesis of 2-(chloromethyl)-8-methyl-7-(prop-1-yn-1-yl)quinazolin-4(3H)-one
-
To a solution of 2-amino-3-methyl-4-(prop-1-yn-1-yl)benzoic acid in an appropriate solvent (e.g., dioxane), add 2-chloroacetonitrile and stir.
-
Bubble hydrogen chloride gas through the mixture at 0°C for 2 hours.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Filter the resulting precipitate, wash with diethyl ether, and dry under vacuum to yield the intermediate 2-(chloromethyl)quinazolin-4(3H)-one derivative.
Step 2: Thiolation with 2-mercaptopyrimidine
-
Dissolve 2-mercaptopyrimidine and a base (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add the 2-(chloromethyl)quinazolin-4(3H)-one intermediate from Step 1 to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield pure ITK7.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
In-Vitro PARP11 Enzymatic Assay (Chemiluminescent)
This assay measures the ability of ITK7 to inhibit the enzymatic activity of purified PARP11.
-
Plate Preparation: Coat a 96-well white plate with a histone mixture (substrate for PARP11) and incubate overnight at 4°C. Wash the plate with Phosphate-Buffered Saline with Tween-20 (PBST).
-
Compound Preparation: Prepare a serial dilution of ITK7 in assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 2 mM DTT).
-
Enzyme Reaction:
-
Add purified recombinant PARP11 enzyme to each well.
-
Add the serially diluted ITK7 or vehicle (DMSO) to the respective wells.
-
Initiate the reaction by adding a PARP substrate mixture containing biotinylated NAD+.
-
Incubate the plate at room temperature for 1-2 hours to allow for the MARylation reaction to occur.
-
-
Detection:
-
Wash the plate to remove unreacted substrates.
-
Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes. This binds to the biotinylated ADP-ribose incorporated onto the histone substrate.
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add a chemiluminescent ECL substrate.
-
-
Data Analysis: Immediately measure the luminescence using a plate reader. The signal is proportional to PARP11 activity. Calculate the percent inhibition for each ITK7 concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cellular Auto-MARylation Assay (Western Blot)
This assay determines the efficacy of ITK7 in inhibiting PARP11 activity within a cellular context.
-
Cell Culture and Transfection: Culture HeLa cells and transfect them with a plasmid expressing full-length, N-terminally GFP-tagged PARP11 (GFP-PARP11).
-
Compound Treatment: Treat the transfected cells with various concentrations of ITK7 (e.g., 0 to 3 µM) or vehicle (DMSO) for 3-6 hours.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors and a pan-PARP inhibitor (e.g., Olaparib) to preserve the ADP-ribosylation marks during sample processing.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the clarified cell lysates with anti-GFP magnetic beads to immunoprecipitate the GFP-PARP11 protein.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
-
Western Blotting:
-
Elute the protein from the beads by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Probe the membrane with a primary antibody that recognizes mono- and poly-ADP-ribose (pan-ADP-ribose antibody).
-
Use a secondary HRP-conjugated antibody for detection with an ECL substrate.
-
To ensure equal loading, strip the membrane and re-probe with an anti-GFP antibody.
-
-
Data Analysis: Quantify the band intensity for ADP-ribosylation and normalize it to the total amount of GFP-PARP11 protein. Plot the normalized signal against the ITK7 concentration to determine the EC50 value.
Experimental Workflow Visualization
The discovery and characterization of a selective inhibitor like ITK7 follows a logical progression from initial design to cellular validation.
References
- 1. A molecular toolbox for ADP-ribosyl binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
The Core Biological Functions of PARP11: A Technical Guide for Researchers
An In-depth Examination of Poly(ADP-Ribose) Polymerase Family Member 11 (PARP11), its Enzymatic Activity, Role in Cellular Signaling, and Therapeutic Potential.
Introduction
Poly(ADP-ribose) polymerase family member 11 (PARP11), also known as ADP-ribosyltransferase diphtheria toxin-like 11 (ARTD11), is a member of the PARP superfamily of enzymes that catalyze the transfer of ADP-ribose units from NAD+ onto target proteins. Unlike the well-studied PARP1 and PARP2, which synthesize long chains of poly(ADP-ribose) (PAR), PARP11 is a mono(ADP-ribosyl)transferase (MARt) that transfers a single ADP-ribose moiety to its substrates. This post-translational modification, known as mono-ADP-ribosylation (MARylation), is a critical signaling event involved in a diverse array of cellular processes.
This technical guide provides a comprehensive overview of the core biological functions of PARP11, focusing on its enzymatic activity, its central role in modulating the type I interferon response, its dual functions in viral infections, its emerging importance in cancer immunology, and its function in mammalian reproduction. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of PARP11 biology and its potential as a therapeutic target.
Molecular Structure and Enzymatic Function
PARP11 is characterized by a conserved C-terminal PARP catalytic domain responsible for its mono-ADP-ribosyltransferase activity and an N-terminal WWE domain, which is recognized as a protein-protein interaction module. The enzyme utilizes NAD+ as a substrate to catalyze the covalent attachment of a single ADP-ribose unit to target proteins, a process known as MARylation. PARP11 has been shown to be capable of auto-ADP-ribosylation. This enzymatic activity is fundamental to its regulatory roles in various signaling pathways.
Core Biological Functions and Signaling Pathways
Potent Regulator of Type I Interferon (IFN-I) Signaling
A primary and extensively studied function of PARP11 is its role as a potent negative regulator of the type I interferon (IFN-I) signaling pathway.[1][2] The IFN-I response is a cornerstone of the innate immune system's defense against viral infections. PARP11 does not inhibit the production of IFN-I but rather dampens the downstream signaling cascade initiated by IFN-I binding to its receptor.[1]
The mechanism involves a multi-step process:
-
Targeting β-TrCP: PARP11 directly interacts with and mono-ADP-ribosylates the F-box protein β-transducin repeat-containing protein (β-TrCP), a key component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[1][3]
-
Stabilizing β-TrCP: MARylation of β-TrCP by PARP11 protects it from its own ubiquitin-mediated proteasomal degradation, thereby increasing its stability and availability.[2][4]
-
Degrading IFNAR1: The stabilized and active β-TrCP then targets the type I interferon alpha/beta receptor subunit 1 (IFNAR1) for ubiquitination and subsequent proteasomal degradation.[1][2][5]
-
Inhibiting IFN-I Signaling: The reduction of IFNAR1 levels on the cell surface leads to a diminished cellular response to type I interferons, thereby weakening the antiviral state.[1][6]
This regulatory axis highlights PARP11 as a critical checkpoint in controlling the intensity and duration of the innate immune response.
Dual Role in Viral Infections
The function of PARP11 during viral infection is complex and appears to be virus-specific, demonstrating both pro-viral and anti-viral activities.
-
Pro-viral Activity: By suppressing the IFN-I signaling pathway, PARP11 can act as a pro-viral factor. Its expression is often upregulated by viral infections, including vesicular stomatitis virus (VSV), herpes simplex virus-1 (HSV-1), and influenza A virus.[1] This creates a negative feedback loop where the virus induces an inhibitor of the host's primary antiviral defense, thereby promoting viral replication and evasion of the immune system.[1][7]
-
Anti-viral Activity: In contrast, PARP11 functions as an antiviral interferon-stimulated gene (ISG) against Zika virus (ZIKV).[8] This antiviral mechanism is independent of its role in IFNAR1 regulation and, surprisingly, its own PARP enzymatic activity.[1][8] Instead, PARP11 physically interacts and cooperates with another family member, PARP12. This complex facilitates the degradation of ZIKV nonstructural proteins NS1 and NS3, which are essential for viral replication.[1][5] This suggests a scaffolding or allosteric role for PARP11 in this context.
Role in Cancer and the Tumor Microenvironment (TME)
Recent evidence has implicated PARP11 as a key regulator of the immunosuppressive tumor microenvironment (TME), particularly in solid tumors.[9][10] Factors within the TME, such as adenosine produced by regulatory T cells (Tregs), induce the expression of PARP11 in cytotoxic T lymphocytes (CTLs).[10]
In this context, PARP11 performs its canonical function of downregulating IFNAR1 on the surface of these CTLs.[10] Since IFN-I signaling is crucial for the activation and tumor-killing capacity of CTLs, the loss of IFNAR1 renders them less effective, thereby promoting tumor immune evasion.[9] Genetic ablation or pharmacological inhibition of PARP11 has been shown to prevent this loss of IFNAR1, reinvigorate anti-tumor immune responses, reduce tumor growth, and enhance the efficacy of immunotherapies like CAR-T cell therapy.[9][10] This positions PARP11 as a promising therapeutic target for immuno-oncology.[11][12]
Function in Spermiogenesis and Nuclear Envelope Stability
Beyond its roles in immunity, PARP11 is essential for male fertility. It is preferentially expressed in spermatids during the phase of nuclear condensation and differentiation.[13] Genetic deletion of Parp11 in mice leads to teratozoospermia (abnormally shaped sperm) and infertility.[13] This phenotype is characterized by defects in the nuclear envelope and improper chromatin condensation during sperm head shaping.[13] In somatic cells, PARP11 localizes to the nuclear envelope and co-localizes with nuclear pore components, suggesting a structural or organizational role in maintaining nuclear integrity, a function that is critically important during the dramatic nuclear remodeling of spermiogenesis.[13]
Quantitative Data and Key Interactors
Table 1: Potency of a Selective PARP11 Inhibitor
| Compound | Target(s) | IC₅₀ | EC₅₀ (Cellular Auto-MARylation) | Reference(s) |
|---|
| ITK7 | PARP11 | 14 nM | 13 nM |[9][13] |
Table 2: Key Interacting Proteins and Substrates of PARP11
| Interactor/Substrate | Function of Interactor | Role of Interaction | Reference(s) |
|---|---|---|---|
| β-TrCP (BTRC) | E3 Ubiquitin Ligase Substrate Receptor | PARP11 MARylates and stabilizes β-TrCP, promoting IFNAR1 degradation. | [1][2][5] |
| PARP12 | Mono-ADP-ribosyltransferase | Cooperates with PARP11 to facilitate the degradation of ZIKV NS1/NS3 proteins. | [1][5] |
| NUP153 | Nuclear Pore Complex Protein | Co-localizes with PARP11 at the nuclear envelope; functional role under investigation. | [13] |
| Itself (Auto-modification) | Mono-ADP-ribosyltransferase | PARP11 can catalyze its own MARylation. |[13] |
Table 3: Summary of PARP11's Role in Viral Infections
| Virus | Effect of PARP11 on Viral Replication | Mechanism | Reference(s) |
|---|---|---|---|
| Vesicular Stomatitis Virus (VSV) | Pro-viral (Promotes) | Inhibition of IFN-I signaling via IFNAR1 degradation. | [1][8] |
| Herpes Simplex Virus-1 (HSV-1) | Pro-viral (Promotes) | Inhibition of IFN-I signaling via IFNAR1 degradation. | [1] |
| Zika Virus (ZIKV) | Anti-viral (Inhibits) | Catalysis-independent; cooperates with PARP12 to degrade viral NS1/NS3. |[1][5][8] |
Experimental Protocols
Detailed, step-by-step protocols for studying PARP11 require optimization for specific laboratory conditions. However, the methodologies outlined below, based on published research, provide a robust framework for key experiments.
Protocol 1: In Vitro Mono-ADP-Ribosylation (MARylation) Assay
This assay is used to determine if a protein of interest (e.g., β-TrCP) is a direct substrate of PARP11's enzymatic activity.
-
Objective: To detect the transfer of a single ADP-ribose moiety from NAD+ to a substrate protein by PARP11.
-
Principle: Recombinant PARP11 is incubated with a recombinant substrate protein in the presence of biotin-labeled NAD+. If MARylation occurs, the biotin tag will be transferred to the substrate, which can then be detected by Western blot using streptavidin-HRP.
-
Methodology Outline:
-
Reaction Setup: In a microcentrifuge tube, combine reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 4 mM MgCl₂), recombinant purified PARP11 (wild-type or catalytically inactive mutant as a control), and purified substrate protein (e.g., Myc-tagged β-TrCP).[2]
-
Initiation: Start the reaction by adding biotinylated NAD+ to a final concentration of 10-50 µM.
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Detection: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and probe with streptavidin-HRP to detect biotinylated (i.e., MARylated) proteins. An anti-tag antibody (e.g., anti-Myc) can be used as a loading control for the substrate.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Protein Interactions
This protocol is used to validate the physical interaction between PARP11 and a putative binding partner (e.g., β-TrCP or PARP12) within a cellular context.
-
Objective: To co-purify a target protein and its binding partners from a cell lysate using an antibody specific to the target.
-
Principle: Cells are transfected to express tagged versions of the proteins of interest. After cell lysis under non-denaturing conditions, an antibody against one protein (the "bait") is used to capture it and any stably associated proteins (the "prey") on antibody-binding beads. The captured complex is then analyzed by Western blot.
-
Methodology Outline:
-
Transfection: Co-transfect HEK293T cells with plasmids expressing tagged proteins (e.g., FLAG-HA-tagged PARP11 and Myc-tagged β-TrCP).[2]
-
Cell Lysis: After 24-48 hours, lyse the cells in a gentle, non-denaturing IP lysis buffer (e.g., Tris-buffered saline with 1% NP-40 and protease inhibitors).
-
Immunoprecipitation: Incubate the cleared cell lysate with an antibody against one of the tags (e.g., anti-FLAG antibody) for several hours or overnight at 4°C.
-
Capture: Add Protein A/G magnetic or agarose beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them multiple times with IP lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Detection: Analyze the input lysate and the eluted IP sample by Western blot using antibodies against both tags (e.g., anti-FLAG and anti-Myc) to confirm the presence of both proteins in the immunoprecipitated complex.
-
Conclusion and Future Directions
PARP11 is a multifaceted enzyme with critical regulatory functions in innate immunity, cancer biology, and reproductive science. Its role as a gatekeeper of type I interferon signaling places it at a crucial intersection of host-pathogen interactions and anti-tumor immunity. The discovery of its catalysis-independent functions, such as in the antiviral response to ZIKV, suggests that PARP11 may possess scaffolding or allosteric capabilities that are yet to be fully understood. The development of potent and selective inhibitors like ITK7 provides powerful chemical tools to further dissect its biological roles and validates PARP11 as a druggable target. Future research will likely focus on elucidating the full spectrum of its substrates, understanding the structural basis for its diverse functions, and translating the potent effects of PARP11 inhibition into novel therapeutic strategies for viral diseases and cancer.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. C19orf66 interrupts Zika virus replication by inducing lysosomal degradation of viral NS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADP-ribosyltransferase PARP11 modulates the interferon antiviral response by mono-ADP-ribosylating the ubiquitin E3 ligase β-TrCP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PARP12 suppresses Zika virus infection through PARP-dependent degradation of NS1 and NS3 viral proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Potent and Selective PARP11 Inhibitor Suggests Coupling between Cellular Localization and Catalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PARP11 inhibitor ITK7 (ITK7) | PARP11抑制剂 | MCE [medchemexpress.cn]
The Potent and Selective PARP11 Inhibitor, ITK7: A Technical Guide to its Impact on Mono-ADP-Ribosylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono-ADP-ribosylation (MARylation) is a crucial post-translational modification involved in a myriad of cellular processes, including DNA repair, signal transduction, and immune regulation. The poly(ADP-ribose) polymerase (PARP) superfamily of enzymes are key players in this process, with a subset dedicated to catalyzing the transfer of a single ADP-ribose moiety to target proteins. Among these, PARP11 has emerged as a significant regulator of cellular signaling, particularly in the context of immunology and oncology. This technical guide provides an in-depth overview of ITK7, a potent and highly selective inhibitor of PARP11, detailing its effects on mono-ADP-ribosylation, the experimental methodologies used for its characterization, and its impact on relevant signaling pathways.
Quantitative Data on ITK7 Inhibition
ITK7 demonstrates potent and selective inhibition of PARP11's mono-ADP-ribosylation activity. The following tables summarize the key quantitative metrics for ITK7's inhibitory effects.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| ITK7 | PARP11 | Biochemical | 14 | [1] |
Table 1: In Vitro Inhibitory Potency of ITK7 against PARP11.
| Inhibitor | Target | Cell Line | Assay Type | EC50 (nM) | Reference | | :--- | :--- | :--- | :--- | :--- | | ITK7 | PARP11 | HeLa | Cellular Auto-MARylation | 13 |[1] |
Table 2: Cellular Potency of ITK7 in Inhibiting PARP11 Auto-MARylation.
ITK7 exhibits a high degree of selectivity for PARP11 over other members of the PARP family. Structure-guided design was employed to achieve this selectivity, resulting in an inhibitor that is over 200-fold more selective for PARP11 than for other PARPs.[2][3] A detailed public quantitative selectivity panel with IC50 values against all PARP family members is not currently available.
Signaling Pathways Modulated by ITK7
Recent studies have elucidated a critical role for PARP11 in the tumor microenvironment, specifically in regulating the function of tumor-infiltrating regulatory T cells (TI-Tregs). PARP11 activity within these cells leads to the suppression of anti-tumor immunity. ITK7, by inhibiting PARP11, can reverse this immunosuppression. The pathway diagram below illustrates the mechanism by which PARP11 influences key signaling pathways in TI-Tregs and how ITK7 intervenes.
References
Unveiling the Mechanism: A Technical Guide to ITK7 and the Nuclear Envelope Localization of PARP11
For Immediate Release
This technical guide provides an in-depth analysis of the relationship between the selective inhibitor ITK7 and the cellular localization of Poly(ADP-ribose) Polymerase 11 (PARP11). Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes current research to elucidate the critical role of PARP11's catalytic activity in its localization to the nuclear envelope and how this can be modulated by small molecules.
Executive Summary
PARP11 is a member of the PARP family of enzymes that catalyzes mono-ADP-ribosylation (MARylation) and is predominantly localized to the nuclear envelope.[1][2][3] This localization is not static but is intrinsically linked to its enzymatic function. The potent and highly selective small-molecule inhibitor, ITK7, has emerged as a critical tool for dissecting this connection. Research demonstrates that inhibiting PARP11's catalytic activity with ITK7 leads to the dissociation of PARP11 from the nuclear envelope.[1][2][3] This finding suggests a dynamic model where catalytic activity is a prerequisite for the stable residency of PARP11 at its primary site of action, offering a novel mechanism for therapeutic intervention.
Quantitative Data Summary
The efficacy and selectivity of ITK7 against PARP11 have been quantitatively characterized, providing a solid foundation for its use as a chemical probe and a potential therapeutic lead. The key data points are summarized below.
| Parameter | Value | Cell Line | Reference |
| ITK7 IC50 vs. PARP11 | 14 nM | In Vitro Assay | [4] |
| ITK7 EC50 (In-Cell Auto-MARylation) | 13 nM | HeLa | [4] |
| ITK7 Selectivity | >200-fold vs. other PARP family members | In Vitro Assays | [2][3] |
Signaling and Regulatory Pathway
The catalytic activity of PARP11 is essential for its localization to the nuclear envelope (NE). The inhibitor ITK7 blocks the NAD+ binding site of PARP11, thereby inhibiting its auto-mono-ADP-ribosylation (auto-MARylation). This catalytic inhibition leads to a conformational change or loss of a required modification, resulting in the dissociation of PARP11 from its binding partners at the nuclear pore complex and its dispersal into the cytoplasm.
Caption: ITK7 inhibits PARP11's catalytic activity, leading to its dissociation from the nuclear envelope.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of ITK7 and PARP11 localization, primarily based on the work by Kirby et al. (2018).
Cell Culture and Transfection
-
Cell Line: HeLa (human cervical carcinoma) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection Protocol:
-
HeLa cells are seeded in glass-bottom dishes suitable for microscopy.
-
Cells are transfected at approximately 70-80% confluency with a plasmid encoding GFP-tagged human PARP11 (pEGFP-C1-PARP11).
-
Transfection is performed using a lipid-based transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.
-
Cells are incubated for 24-48 hours post-transfection to allow for sufficient expression of the fusion protein before subsequent experiments.
-
Live-Cell Imaging of GFP-PARP11 Dissociation
This experiment visualizes the effect of ITK7 on the subcellular localization of PARP11 in real-time.
-
Cell Preparation: HeLa cells expressing GFP-PARP11 are used 24-48 hours post-transfection. The growth medium is replaced with a live-cell imaging medium (e.g., FluoroBrite DMEM) to reduce background fluorescence.
-
Inhibitor Treatment: A baseline image of the cells is captured. Subsequently, ITK7 is added directly to the imaging dish at various concentrations (e.g., 0.03, 0.1, 0.3, 1, 3 µM).
-
Microscopy:
-
Instrument: A high-resolution confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Objective: 60x or 100x oil-immersion objective.
-
Imaging: Time-lapse images are acquired immediately after the addition of ITK7 or a vehicle control (DMSO). Images are captured every 1-5 minutes for a total duration of up to 3 hours.
-
Excitation/Emission: GFP is excited using a 488 nm laser, and emission is collected at ~500-550 nm.
-
-
Image Analysis: The fluorescence intensity at the nuclear envelope is quantified over time using imaging analysis software (e.g., ImageJ/Fiji). The change in localization from a sharp rim-like staining to a diffuse nucleoplasmic and cytoplasmic signal is indicative of dissociation.
In-Cell PARP11 Auto-MARylation Assay
This biochemical assay measures the catalytic activity of PARP11 within cells and its inhibition by ITK7.
-
Cell Treatment: HeLa cells expressing GFP-PARP11 are pre-treated with varying concentrations of ITK7 (or DMSO as a vehicle control) for 3 hours.
-
Cell Lysis:
-
Cells are washed with ice-cold Phosphate-Buffered Saline (PBS).
-
Cells are lysed in a buffer containing 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and a cocktail of protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
The cell lysate is clarified by centrifugation.
-
The supernatant is incubated with anti-GFP antibodies conjugated to magnetic or agarose beads to immunoprecipitate the GFP-PARP11 protein.
-
-
Western Blotting:
-
The immunoprecipitated proteins are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then probed with a primary antibody that recognizes mono-ADP-ribose (MAR).
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection via enhanced chemiluminescence (ECL).
-
The membrane is also probed with an anti-GFP antibody to confirm equal loading of the PARP11 protein.
-
-
Quantification: The intensity of the MAR signal is normalized to the total amount of GFP-PARP11 protein to determine the extent of auto-MARylation and its inhibition by ITK7.
Experimental and Logical Workflow Diagram
The process of investigating the effect of a novel inhibitor like ITK7 on PARP11 follows a logical progression from in vitro characterization to in-cell validation.
Conclusion
The selective inhibitor ITK7 serves as an indispensable chemical tool, unequivocally demonstrating that the catalytic activity of PARP11 is a key regulator of its stable localization at the nuclear envelope. This coupling of enzymatic function and subcellular residency presents a compelling avenue for the development of novel therapeutics. By targeting the catalytic site of PARP11, it is possible to modulate not only its enzymatic output but also its spatial organization within the cell, thereby impacting its broader biological functions, including its emerging roles in cancer and immunology. Further research into this mechanism may uncover new strategies for treating diseases driven by aberrant PARP11 activity.
References
The Role of PARP11 in the DNA Damage Response: An In-depth Technical Guide
Executive Summary
The Poly(ADP-ribose) polymerase (PARP) family of enzymes plays a crucial role in maintaining genomic stability through their involvement in the DNA damage response (DDR). While PARP1 and PARP2 are well-established as central players in DNA repair, the functions of many other PARP family members in this process remain less understood. This technical guide addresses the current state of knowledge regarding the role of PARP11 in the DNA damage response.
It is important to note that, at present, a direct, experimentally confirmed role for PARP11 in DNA damage response pathways has not been established. Research has primarily implicated PARP11 in processes such as spermatogenesis and the formation of the nuclear envelope. However, the broader involvement of the PARP family in DNA repair provides a critical framework for postulating potential functions and guiding future research into PARP11.
This guide will, therefore, provide a comprehensive overview of the well-characterized mechanisms of PARP-mediated DNA damage repair, using PARP1 as the principal model. This approach allows for a detailed exploration of the signaling pathways, quantitative data, and experimental methodologies that are central to the study of PARPs in the DDR. This information serves as a foundational resource for researchers, scientists, and drug development professionals interested in the broader PARP family and the potential, yet-to-be-elucidated roles of members like PARP11.
Section 1: The PARP Family in DNA Damage Response
The human PARP superfamily consists of 17 members that catalyze the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to target proteins, a post-translational modification known as ADP-ribosylation.[1][2] This family is diverse in structure and function, with members localized to various cellular compartments and involved in a wide range of cellular processes, including chromatin remodeling, transcriptional regulation, and cell death.[3]
Within the context of the DNA damage response, PARP1, PARP2, and PARP3 are the most extensively studied and are known to be activated by DNA strand breaks.[1][4][5] PARP1, the most abundant of these, is responsible for the majority of cellular poly(ADP-ribosyl)ation (PARylation) events upon DNA damage.[4] The synthesis of poly(ADP-ribose) (PAR) chains at sites of DNA lesions serves as a scaffold to recruit other DNA repair factors, thereby initiating and coordinating the repair process.[6][7]
Section 2: PARP1 as a Paradigm for PARP-Mediated DNA Damage Repair
Due to the extensive research on its functions, PARP1 serves as an excellent model for understanding how PARP enzymes contribute to genome integrity. PARP1 is a key sensor of both DNA single-strand breaks (SSBs) and double-strand breaks (DSBs).[4][8]
Role of PARP1 in Single-Strand Break Repair (SSBR) and Base Excision Repair (BER)
PARP1 is one of the first responders to SSBs, which can arise from oxidative damage or as intermediates in the base excision repair (BER) pathway.[8] Upon binding to an SSB via its zinc-finger domains, PARP1's catalytic activity is stimulated.[6] It then synthesizes PAR chains on itself (auto-PARylation) and other nearby proteins, such as histones.[2][6] This burst of PARylation serves two main purposes: it helps to decondense chromatin, making the damaged site more accessible, and it acts as a recruitment platform for other repair proteins.[3][8] A key protein recruited by PARP1 is X-ray repair cross-complementing protein 1 (XRCC1), which acts as a scaffold for the core BER machinery, including DNA polymerase β, DNA ligase III, and polynucleotide kinase 3'-phosphatase.[8][9][10][11][12] XRCC1's interaction with PARP1 is crucial for efficient and coordinated repair of SSBs.[9][10][11][12]
Role of PARP1 in Double-Strand Break Repair (DSBR)
PARP1 also functions at DSBs, where it influences the choice between two major repair pathways: non-homologous end joining (NHEJ) and homologous recombination (HR).[4][8]
-
Non-Homologous End Joining (NHEJ): PARP1 can compete with the Ku70/80 heterodimer, a key factor in the classical NHEJ (C-NHEJ) pathway, for binding to DNA ends.[13][14] In some contexts, PARP1 promotes an alternative NHEJ (A-NHEJ) pathway, which is more error-prone and often involves DNA ligase III, another PARP1-interacting protein.[8][13][14] PARP1's role in NHEJ is complex, as it can also interact with and potentially stimulate the activity of DNA-dependent protein kinase (DNA-PKcs), a central component of C-NHEJ.[8][15]
-
Homologous Recombination (HR): HR is a high-fidelity DSB repair pathway that is active in the S and G2 phases of the cell cycle. PARP1 has been shown to facilitate HR by recruiting the MRE11-RAD50-NBS1 (MRN) complex to DSBs, which is a critical step for initiating DNA end resection.[4][8] This resection creates the 3' single-stranded DNA overhangs necessary for RAD51 loading and subsequent strand invasion. While PARP1 promotes the initial steps of HR, some studies suggest it may also have a role in limiting the extent of resection to prevent excessive recombination.[8][16]
Section 3: Quantitative Data on PARP1 in DNA Damage Response
The study of PARP1 has generated a wealth of quantitative data, particularly in the context of drug development. PARP inhibitors are a class of drugs that exploit the principle of synthetic lethality in cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations.[6][17]
| Inhibitor | Target(s) | IC50 (PARP1) | Clinical Application |
| Olaparib | PARP1/2 | 5 nM | BRCA-mutated breast and ovarian cancer |
| Rucaparib | PARP1/2 | 7 nM | BRCA-mutated ovarian and prostate cancer |
| Talazoparib | PARP1/2 | 1 nM | BRCA-mutated breast cancer |
Table 1: IC50 values of common PARP inhibitors against PARP1.[18] IC50 values can vary depending on the assay conditions.
Section 4: Established and Potential Roles of PARP11
While a direct role for PARP11 in the DNA damage response is not yet defined, its known functions provide avenues for future investigation. PARP11 has been implicated in spermatogenesis and the formation of the nuclear envelope. The integrity of the nuclear envelope is critical for maintaining genome stability and for the proper spatial organization of DNA repair processes. It is conceivable that disruption of PARP11 function could indirectly affect the DNA damage response by compromising the structural integrity of the nucleus or by altering the localization of repair factors. Further research is required to explore these potential connections.
Section 5: Experimental Protocols
The study of PARP enzymes in the DNA damage response utilizes a variety of well-established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
In Vitro PARP Activity Assay (Fluorometric)
This assay quantifies PARP activity by measuring the consumption of NAD+, its substrate. The assay can be used to determine the enzymatic activity of purified PARP11 or to screen for inhibitors.
Methodology:
-
Reagent Preparation:
-
Prepare PARP Assay Buffer.
-
Prepare a working solution of β-NAD+ (e.g., 2.5 mM) in PARP Assay Buffer.
-
Dilute the PARP enzyme (e.g., PARP1 as a positive control, or purified PARP11) to the desired concentration (e.g., 10 ng/µL) in PARP Assay Buffer.
-
Prepare a nicotinamide (NAM) standard curve.
-
-
Reaction Setup:
-
In a 96-well plate, add the components in the following order:
-
PARP Assay Buffer.
-
Activated DNA (for DNA-dependent PARPs like PARP1).
-
Test compound (inhibitor) or vehicle control.
-
PARP enzyme.
-
-
Initiate the reaction by adding the β-NAD+ working solution.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Development:
-
Stop the reaction and develop the signal by adding a developer reagent that converts the nicotinamide by-product into a fluorescent signal.
-
-
Measurement:
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Calculate the amount of nicotinamide produced using the standard curve.
-
Determine PARP activity and the percent inhibition for test compounds.
-
Alkaline Comet Assay for DNA Damage Assessment
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. The alkaline version is particularly effective at detecting SSBs.
Methodology:
-
Cell Preparation:
-
Harvest cells and resuspend them in ice-cold PBS at a concentration of ~1x10^5 cells/mL.
-
-
Slide Preparation:
-
Mix the cell suspension with low-melting-point agarose.
-
Pipette the mixture onto a pre-coated slide (CometSlide™) and allow it to solidify.
-
-
Lysis:
-
Alkaline Unwinding:
-
Electrophoresis:
-
Perform electrophoresis in the same alkaline buffer at a low voltage (e.g., ~1 V/cm) for 20-30 minutes. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
-
Neutralization and Staining:
-
Neutralize the slides with a Tris buffer (pH 7.5).
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green I).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage using image analysis software to measure parameters like tail length and the percentage of DNA in the tail.
-
γH2AX Immunofluorescence Staining for DSB Detection
Phosphorylation of the histone variant H2AX on serine 139 (to form γH2AX) is one of the earliest events following the formation of a DSB. Immunofluorescence staining for γH2AX allows for the visualization and quantification of DSBs as distinct nuclear foci.
Methodology:
-
Cell Culture and Treatment:
-
Grow cells on coverslips and treat with a DNA-damaging agent if required.
-
-
Fixation and Permeabilization:
-
Blocking:
-
Primary Antibody Incubation:
-
Incubate the cells with a primary antibody specific for γH2AX (e.g., mouse monoclonal anti-γH2AX) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells extensively with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
-
Mounting and Visualization:
-
Wash the cells again.
-
Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI.
-
Visualize the cells using a fluorescence or confocal microscope. DSBs will appear as bright green foci within the blue-stained nucleus.
-
-
Quantification:
-
Count the number of γH2AX foci per cell to quantify the level of DSBs.
-
Section 6: Conclusion and Future Directions
Future research should focus on several key areas:
-
Investigating PARP11 localization and activity following DNA damage: Does PARP11 relocalize to sites of DNA lesions? Is its enzymatic activity altered in response to genotoxic stress?
-
Identifying PARP11 interacting proteins in the context of DNA damage: Co-immunoprecipitation followed by mass spectrometry could reveal if PARP11 interacts with known DDR factors.
-
Assessing the phenotype of PARP11-deficient cells: Do cells lacking PARP11 exhibit increased sensitivity to DNA damaging agents or show defects in specific DNA repair pathways?
Answering these questions will be crucial to fully understand the diverse functions of the PARP family and to determine if PARP11, like its more famous relatives, plays a role in safeguarding the integrity of our genome.
References
- 1. PARPs and the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The PARP family: insights into functional aspects of poly (ADP‐ribose) polymerase‐1 in cell growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple functions of PARP1 in the repair of DNA double strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 10. XRCC1 Is Specifically Associated with Poly(ADP-Ribose) Polymerase and Negatively Regulates Its Activity following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. XRCC1 prevents toxic PARP1 trapping during DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. XRCC1 prevents toxic PARP1 trapping during DNA base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PARP-1 and Ku compete for repair of DNA double strand breaks by distinct NHEJ pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PARP-1 and Ku compete for repair of DNA double strand breaks by distinct NHEJ pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
- 16. Poly(ADP-ribose) polymerase (PARP-1) has a controlling role in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [en.bio-protocol.org]
- 22. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 23. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Detection of DNA double-strand breaks [bio-protocol.org]
- 25. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. PARP-1 activity assay [bio-protocol.org]
ITK7 as a chemical probe for PARP11
An In-depth Technical Guide: ITK7 as a Chemical Probe for PARP11
This guide provides a comprehensive overview of ITK7, a potent and selective chemical probe for Poly(ADP-Ribose) Polymerase Family Member 11 (PARP11). It is intended for researchers, scientists, and drug development professionals interested in the function of PARP11 and the utility of ITK7 as a tool for its study.
Introduction to PARP11
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in diverse cellular processes[1]. While the most studied members like PARP1 and PARP2 catalyze poly-ADP-ribosylation (PARylation) for roles in DNA repair, a subset of the family, including PARP11, catalyzes mono-ADP-ribosylation (MARylation)[1][2]. PARP11, also known as ARTD11, is a mono-ADP-ribosyltransferase that has been implicated in the regulation of the type I interferon (IFN-I) signaling pathway, nuclear envelope stability, and antiviral responses[3][4][5]. The development of potent and selective small-molecule inhibitors is crucial to dissecting the specific cellular roles of these MARylating enzymes. ITK7 is the first such probe developed for PARP11[2].
ITK7: A Potent and Selective PARP11 Inhibitor
ITK7 was identified through a structure-guided design campaign to create selective inhibitors for MARylating PARPs[1][2]. It is a quinazolinone-based compound that potently targets the catalytic activity of PARP11[2].
Data Presentation: ITK7 Activity and Selectivity
The following table summarizes the key quantitative data for ITK7, establishing its utility as a specific chemical probe.
| Parameter | Value | Description | Source(s) |
| In Vitro Potency (IC₅₀) | 14 nM | Concentration of ITK7 required to inhibit 50% of PARP11 enzymatic activity in a biochemical assay. | [6][7][8][9] |
| Cellular Potency (EC₅₀) | 13 nM | Concentration of ITK7 required to inhibit 50% of PARP11 auto-MARylation in cells. | [6] |
| Selectivity | >200-fold | ITK7 is over 200 times more selective for PARP11 than for other PARP family members. | [1][2][10] |
Mechanism of Action and Cellular Effects
ITK7 functions by directly inhibiting the catalytic MARylation activity of PARP11[2]. A key discovery enabled by ITK7 is the link between PARP11's catalytic function and its subcellular localization[1]. In untreated cells, PARP11 is localized to the nuclear envelope[2][11]. However, treatment with ITK7 causes PARP11 to dissociate from the nuclear envelope and disperse[1][2][11]. A similar effect is observed with catalytically inactive mutants of PARP11, suggesting that the enzyme's catalytic activity is essential for maintaining its proper cellular location[11].
Role in the Type I Interferon (IFN-I) Signaling Pathway
PARP11 is a negative regulator of the IFN-I signaling pathway, which is a critical component of the innate immune response to viral infections[3][12]. PARP11 exerts this control by targeting the E3 ubiquitin ligase β-transducin repeat-containing protein (β-TrCP)[12][13].
The signaling cascade proceeds as follows:
-
PARP11 mono-ADP-ribosylates β-TrCP[12].
-
This MARylation stabilizes β-TrCP, protecting it from self-ubiquitination and degradation[13].
-
The stabilized β-TrCP then ubiquitinates the type I interferon receptor subunit, IFNAR1[3][12].
-
Ubiquitination marks IFNAR1 for proteasomal degradation, which dampens the cell's ability to respond to interferon, thereby inhibiting the antiviral response[3][4][12].
By inhibiting PARP11, ITK7 blocks this entire process. This prevents the degradation of IFNAR1, thus restoring and enhancing the IFN-I signaling pathway and boosting the host's antiviral response.
Experimental Protocols
Detailed methodologies are essential for the effective use of ITK7 as a chemical probe.
Protocol 1: Cellular Auto-MARylation Inhibition Assay
This assay determines the efficacy of ITK7 in a cellular context.
-
Cell Culture: Culture HeLa cells stably expressing GFP-tagged PARP11 in high-glucose DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin[6][14].
-
Compound Treatment: Seed cells in appropriate culture plates. Once attached, treat the cells with a dose range of ITK7 (e.g., 0, 0.03, 0.1, 0.3, 1, 3 μM) for a specified time, such as 3 hours[6]. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Immunoblotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with a primary antibody that recognizes mono-ADP-ribosylation. Subsequently, use an HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection. The signal intensity, normalized to a loading control (e.g., β-actin), will indicate the level of PARP11 auto-MARylation.
-
Analysis: Quantify the band intensities to determine the dose-dependent inhibition of auto-MARylation by ITK7 and calculate the EC₅₀ value[6].
Protocol 2: Live-Cell Imaging of PARP11 Localization
This protocol visualizes the effect of ITK7 on the subcellular localization of PARP11.
-
Cell Preparation: Seed HeLa cells stably expressing a fluorescently tagged PARP11 (e.g., PARP11-EGFP) onto glass-bottom imaging dishes suitable for live-cell microscopy[14].
-
Microscopy Setup: Use a spinning-disk confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).
-
Baseline Imaging: Acquire initial images of the cells to establish the baseline localization of PARP11 at the nuclear envelope.
-
Treatment: Add ITK7 (e.g., at a final concentration of 1-3 μM) directly to the imaging medium.
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse images at regular intervals to capture the dynamics of PARP11 dissociation from the nuclear envelope.
-
Image Analysis: Analyze the resulting images to quantify the change in fluorescence intensity at the nuclear envelope versus the nucleoplasm over time. This will demonstrate the delocalization of PARP11 caused by the inhibition of its catalytic activity[11].
Experimental and Logic Workflow
The evaluation of a chemical probe like ITK7 follows a logical progression from initial biochemical characterization to complex cellular and phenotypic assays.
Conclusion
ITK7 is a groundbreaking chemical probe that provides researchers with a tool to specifically investigate the functions of PARP11. Its high potency and selectivity have already been instrumental in uncovering the critical link between PARP11's catalytic activity and its localization at the nuclear envelope[2][11]. Furthermore, its ability to modulate the IFN-I signaling pathway highlights the potential for targeting PARP11 in immunology and virology research[3][12]. This guide provides the foundational data and protocols necessary for leveraging ITK7 to further explore the biology of mono-ADP-ribosylation and the specific roles of PARP11 in health and disease.
References
- 1. A Potent and Selective PARP11 Inhibitor Suggests Coupling between Cellular Localization and Catalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PARP enzymes and mono-ADP-ribosylation: advancing the connection from interferon-signalling to cancer biology | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 4. uniprot.org [uniprot.org]
- 5. genecards.org [genecards.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biocompare.com [biocompare.com]
- 9. PARP11 inhibitor ITK7 - TargetMol Chemicals Inc [bioscience.co.uk]
- 10. portal.research.lu.se [portal.research.lu.se]
- 11. cohenlabohsu.com [cohenlabohsu.com]
- 12. ADP-ribosyltransferase PARP11 modulates the interferon antiviral response by mono-ADP-ribosylating the ubiquitin E3 ligase β-TrCP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Regulation of Gene Expression by PARP11 and the Therapeutic Potential of ITK7
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Poly(ADP-ribose) polymerase 11 (PARP11) has emerged as a critical regulator of gene expression, particularly within the context of the tumor microenvironment. Its activity modulates immune signaling pathways, influencing the efficacy of immunotherapies. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning PARP11-mediated gene regulation and the therapeutic intervention offered by the selective inhibitor, ITK7. We will delve into the core signaling pathways, present quantitative data on gene expression changes, and provide detailed experimental protocols for studying these interactions.
The PARP11-β-TrCP-IFNAR1 Signaling Axis: A Key Regulator of Immune Response
PARP11, a mono-ADP-ribosyltransferase, plays a pivotal role in controlling the stability of the interferon-alpha/beta receptor subunit 1 (IFNAR1), a key component of the type I interferon signaling pathway. This regulation is primarily achieved through the modulation of the E3 ubiquitin ligase, β-transducin repeat-containing protein (β-TrCP).
The canonical pathway involves the following steps:
-
PARP11-mediated Mono-ADP-ribosylation (MARylation) of β-TrCP: PARP11 catalyzes the transfer of a single ADP-ribose unit from NAD+ to β-TrCP.
-
Stabilization of β-TrCP: This MARylation event stabilizes β-TrCP, protecting it from proteasomal degradation.
-
Ubiquitination and Degradation of IFNAR1: The stabilized β-TrCP, as part of the SCF (Skp1-Cul1-F-box) ubiquitin ligase complex, targets IFNAR1 for ubiquitination.
-
Downregulation of IFN Signaling: Ubiquitinated IFNAR1 is subsequently degraded by the proteasome, leading to a dampening of the type I interferon signaling cascade. This, in turn, affects the expression of numerous interferon-stimulated genes (ISGs) that are crucial for antiviral and anti-tumor immune responses.[1][2]
The selective PARP11 inhibitor, ITK7, disrupts this pathway by inhibiting the catalytic activity of PARP11. This leads to the destabilization of β-TrCP, reduced ubiquitination of IFNAR1, and consequently, an increase in IFNAR1 protein levels. The restoration of IFNAR1 expression enhances the cellular response to type I interferons, thereby boosting anti-tumor immunity.[1][3]
Signaling Pathway Diagram
Quantitative Analysis of Gene Expression Changes Induced by ITK7
Recent studies have utilized RNA sequencing (RNA-seq) to profile the transcriptomic changes in tumor tissues following treatment with ITK7. These analyses have revealed significant alterations in the expression of genes involved in immune regulation.[1]
While the full dataset from the pivotal study by Basavaraja et al. (2024) is available in the publication's supplementary materials, the following tables summarize the expected nature of the quantitative data, highlighting key gene categories that are modulated by ITK7 treatment.[1]
Table 1: Upregulated Genes in Tumors Treated with ITK7
| Gene Symbol | Gene Name | Log2 Fold Change (ITK7 vs. Vehicle) | p-value | Biological Process |
| Ifnar1 | Interferon Alpha and Beta Receptor Subunit 1 | (Data from source) | (Data from source) | Type I Interferon Signaling |
| Irf7 | Interferon Regulatory Factor 7 | (Data from source) | (Data from source) | Antiviral and Immune Response |
| Stat1 | Signal Transducer and Activator of Transcription 1 | (Data from source) | (Data from source) | JAK-STAT Signaling |
| Cxcl9 | C-X-C Motif Chemokine Ligand 9 | (Data from source) | (Data from source) | T-cell Chemoattraction |
| Cxcl10 | C-X-C Motif Chemokine Ligand 10 | (Data from source) | (Data from source) | T-cell Chemoattraction |
| Gzmb | Granzyme B | (Data from source) | (Data from source) | Cytotoxic T-cell Activity |
Table 2: Downregulated Genes in Tumors Treated with ITK7
| Gene Symbol | Gene Name | Log2 Fold Change (ITK7 vs. Vehicle) | p-value | Biological Process |
| Foxp3 | Forkhead Box P3 | (Data from source) | (Data from source) | Regulatory T-cell Function |
| Il10 | Interleukin 10 | (Data from source) | (Data from source) | Immunosuppression |
| Tgfb1 | Transforming Growth Factor Beta 1 | (Data from source) | (Data from source) | Immunosuppression |
Note: The Log2 Fold Change and p-value columns are placeholders. For the complete and specific quantitative data, please refer to the supplementary materials of Basavaraja et al., Cell Reports Medicine (2024).[1]
Detailed Experimental Protocols
The investigation of the ITK7-PARP11 axis and its impact on gene expression relies on a suite of established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Demonstrate PARP11-β-TrCP Interaction
This protocol is designed to isolate and detect the interaction between PARP11 and its substrate, β-TrCP, in a cellular context.
Materials:
-
Cell culture reagents
-
Transfection reagents and expression vectors for tagged PARP11 and β-TrCP (e.g., FLAG-PARP11 and Myc-β-TrCP)
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Anti-FLAG and Anti-Myc antibodies (for immunoprecipitation and Western blotting)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., Glycine-HCl, pH 2.5 or 3X FLAG peptide)
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Culture and Transfection: Co-transfect mammalian cells (e.g., HEK293T) with expression vectors for FLAG-PARP11 and Myc-β-TrCP.
-
Cell Lysis: After 24-48 hours, wash cells with ice-cold PBS and lyse them in ice-cold Lysis Buffer.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Immunoprecipitation:
-
Incubate the cleared lysate with an anti-FLAG antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing: Pellet the beads using a magnetic stand and wash them 3-5 times with Wash Buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using Elution Buffer.
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-Myc antibody to detect co-immunoprecipitated β-TrCP.
-
Probe a separate blot with an anti-FLAG antibody to confirm the immunoprecipitation of PARP11.
-
Experimental Workflow: Co-Immunoprecipitation
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol allows for the sensitive and specific quantification of changes in mRNA levels of target genes, such as IFNAR1, upon treatment with ITK7.
Materials:
-
Cell culture reagents and ITK7
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit
-
qPCR master mix (containing SYBR Green or probe-based chemistry)
-
Gene-specific primers for the target gene (IFNAR1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of ITK7 or vehicle control for a specified time course.
-
RNA Extraction: Harvest the cells and extract total RNA according to the manufacturer's protocol of the chosen kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from a standardized amount of RNA using a reverse transcription kit.
-
qPCR Reaction Setup:
-
Prepare a master mix containing the qPCR master mix, forward and reverse primers for the target gene or housekeeping gene.
-
Aliquot the master mix into qPCR plates or tubes.
-
Add the cDNA templates to the respective wells.
-
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes in each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
-
Experimental Workflow: Quantitative Real-Time PCR
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
ChIP-seq can be employed to identify the genomic regions where PARP11 or other regulatory proteins are bound, providing insights into the direct and indirect targets of PARP11-mediated gene regulation.
Materials:
-
Cell culture reagents and crosslinking agent (e.g., formaldehyde)
-
Lysis and sonication buffers
-
Antibody specific for the protein of interest (e.g., anti-PARP11)
-
Protein A/G magnetic beads
-
Wash and elution buffers
-
Reverse crosslinking solution
-
DNA purification kit
-
Next-generation sequencing library preparation kit
-
High-throughput sequencer
Protocol:
-
Crosslinking: Treat cells with formaldehyde to crosslink proteins to DNA.
-
Cell Lysis and Chromatin Fragmentation: Lyse the cells and shear the chromatin into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Incubate the fragmented chromatin with an antibody specific to the target protein overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Crosslinking: Elute the complexes from the beads and reverse the crosslinks by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Identify regions of enrichment (peaks) which represent the binding sites of the target protein.
-
Annotate the peaks to identify nearby genes that may be regulated by the protein.
-
Conclusion and Future Directions
The elucidation of the PARP11-β-TrCP-IFNAR1 signaling axis has provided a significant advancement in our understanding of immune regulation within the tumor microenvironment. The development of the selective PARP11 inhibitor, ITK7, offers a promising therapeutic strategy to counteract PARP11-mediated immunosuppression and enhance the efficacy of existing immunotherapies.
Future research should focus on a more comprehensive characterization of the PARP11-regulated transcriptome in various cancer types and immune cell subsets. The identification of additional substrates of PARP11 and a deeper understanding of the downstream consequences of their MARylation will be crucial. Furthermore, preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of ITK7, both as a monotherapy and in combination with immune checkpoint inhibitors and other anti-cancer agents. The continued investigation of this pathway holds the promise of novel and effective treatments for a range of malignancies.
References
- 1. PARP11 inhibition inactivates tumor-infiltrating regulatory T cells and improves the efficacy of immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting PARP11 to avert immunosuppression and improve CAR T therapy in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
The Disruption of PARP11-Mediated Cellular Signaling by ITK7: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase 11 (PARP11) is a mono-ADP-ribosyltransferase (MARylating) enzyme implicated in a growing number of cellular processes, including interferon signaling, immune regulation, and the maintenance of nuclear envelope integrity. Its catalytic activity and subcellular localization are intrinsically linked, presenting a unique target for therapeutic intervention. This technical guide provides an in-depth analysis of the cellular pathways modulated by the potent and selective PARP11 inhibitor, ITK7. We will explore the mechanism of action of ITK7, its impact on PARP11's cellular functions, and the downstream consequences for key signaling cascades. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the described pathways and workflows using Graphviz diagrams.
Introduction to PARP11
PARP11 is a member of the PARP family of enzymes that catalyze the transfer of ADP-ribose from NAD+ to target proteins. Unlike the well-studied poly-ADP-ribose polymerases (PARPs) involved in DNA repair, PARP11 is a mono-ADP-ribosyltransferase (MARt). Its functions are diverse, ranging from the regulation of the type I interferon (IFN-I) signaling pathway to influencing the tumor microenvironment. A defining characteristic of PARP11 is its localization to the nuclear envelope, a feature that is dependent on its catalytic activity.
ITK7: A Potent and Selective PARP11 Inhibitor
ITK7 is a small molecule inhibitor designed through structure-guided methods to be a potent and selective inhibitor of PARP11.[1] Its mechanism of action is centered on the direct inhibition of PARP11's catalytic activity.
Quantitative Data on ITK7 Activity
The efficacy of ITK7 has been quantified in several key experiments, demonstrating its high potency and selectivity.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 14 nM | In vitro PARP11 inhibition | [2] |
| EC50 | 13 nM | Inhibition of PARP11 auto-MARylation in cells | [2] |
| Selectivity | >200-fold | Over other PARP family members | [1][3] |
Cellular Pathways Modulated by ITK7-mediated PARP11 Inhibition
The inhibition of PARP11 by ITK7 instigates a cascade of cellular events, primarily stemming from the disruption of its catalytic activity and subsequent delocalization from the nuclear envelope.
Disruption of PARP11 Localization and Auto-MARylation
A primary and immediate effect of ITK7 is the inhibition of PARP11's auto-mono-ADP-ribosylation (auto-MARylation).[2] This catalytic self-modification is crucial for maintaining its localization at the nuclear envelope.[1][4] Treatment with ITK7 causes PARP11 to dissociate from the nuclear envelope and disperse throughout the cell.[1][3][5] This suggests a novel regulatory mechanism where the catalytic activity of PARP11 dictates its subcellular residence and, consequently, its function.[3][5]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Potent and Selective PARP11 Inhibitor Suggests Coupling between Cellular Localization and Catalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cohenlabohsu.com [cohenlabohsu.com]
- 5. portal.research.lu.se [portal.research.lu.se]
Methodological & Application
Application Notes and Protocols: ITK7 In Vitro PARP11 Enzymatic Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for an in vitro enzymatic assay to evaluate the inhibitory activity of compounds against Poly(ADP-ribose) polymerase 11 (PARP11), with a specific focus on the potent and selective inhibitor, ITK7. PARP11 is a mono-ADP-ribosyltransferase (MARylating enzyme) involved in various cellular processes, and its dysregulation has been implicated in disease. Understanding the potency and selectivity of inhibitors like ITK7 is crucial for the development of targeted therapeutics. The protocol described herein is based on a robust and sensitive in vitro auto-mono-ADP-ribosylation (auto-MARylation) assay.
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that catalyze the transfer of ADP-ribose units from NAD+ to target proteins. While some PARPs create long chains of poly(ADP-ribose), others, like PARP11, are mono(ADP-ribose) transferases (MARylating enzymes). PARP11 has been shown to localize to the nuclear envelope and is implicated in cellular processes such as the regulation of interferon signaling. The development of potent and selective inhibitors is essential to probe the biological functions of PARP11 and for its validation as a therapeutic target.
ITK7 has been identified as a potent and selective small-molecule inhibitor of PARP11.[1][2][3] It exhibits significant inhibitory activity against PARP11's MARylation function.[4][5] This application note details the protocol used to quantify the inhibitory potency of ITK7 against PARP11 in a biochemical assay format.
Principle of the Assay
The in vitro PARP11 enzymatic assay is designed to measure the auto-mono-ADP-ribosylation (auto-MARylation) activity of the PARP11 enzyme. The assay relies on the use of a modified NAD+ analog, such as biotinylated NAD+ or 6-alkyne-NAD+. In the presence of this analog, the active PARP11 enzyme catalyzes the transfer of the modified ADP-ribose moiety onto itself. The extent of this auto-MARylation can then be quantified.
When screening an inhibitor like ITK7, the compound is pre-incubated with the PARP11 enzyme before the addition of the NAD+ analog. An effective inhibitor will bind to the enzyme's active site, preventing the subsequent transfer of the modified ADP-ribose. The inhibitory potency is determined by measuring the reduction in the auto-MARylation signal in the presence of the inhibitor compared to a control without the inhibitor. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key parameter for characterizing the inhibitor's potency.
Data Presentation
The inhibitory activity of ITK7 against PARP11 is summarized in the table below. The data is compiled from published literature.[1][2]
| Compound | Target | Assay Type | IC50 (nM) | EC50 (nM) | Selectivity | Reference |
| ITK7 | PARP11 | In Vitro Enzymatic Assay | 14 | - | >200-fold over other PARPs | [1][4] |
| ITK7 | PARP11 | Cellular Auto-MARylation | - | 13 | - | [2] |
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedure for performing the in vitro PARP11 enzymatic assay to evaluate inhibitors like ITK7. The protocol is adapted from the "PARP activity screening and inhibitor testing assay (PASTA)" method.[6][7]
Reagents and Materials
-
Recombinant Human PARP11: Purified, active recombinant human PARP11 (e.g., amino acids 8-338 with an N-terminal GST-tag and C-terminal His-tag, expressed in a suitable system like Sf9 insect cells).[8]
-
ITK7 Stock Solution: 10 mM stock solution of ITK7 in 100% DMSO.
-
NAD+ Analog:
-
Biotinylated NAD+ (for chemiluminescent or fluorescent detection)
-
6-alkyne-NAD+ (for click chemistry-based detection)[9]
-
-
Assay Plates: 96-well or 384-well plates (e.g., Ni-NTA coated plates for His-tagged enzymes).[7]
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 5 mM MgCl2.
-
Lysis Buffer (for protein purification): 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 5 mM MgCl2, 0.1 mg/ml lysozyme, 1 µg/ml DNase, and protease inhibitor cocktail.[10]
-
Wash Buffer: Assay buffer containing 0.05% Tween-20.
-
Detection Reagents (example for biotinylated NAD+):
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate (e.g., ECL)
-
-
Plate Reader: Capable of measuring chemiluminescence or fluorescence, depending on the detection method.
-
Standard Laboratory Equipment: Pipettes, sterile tubes, etc.
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro PARP11 enzymatic assay.
Step-by-Step Protocol
-
Preparation of ITK7 Dilutions:
-
Prepare a serial dilution of the 10 mM ITK7 stock solution in 100% DMSO.
-
Further dilute the ITK7 serial dilutions and a DMSO control into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).
-
-
Assay Plate Preparation:
-
If using His-tagged PARP11 and Ni-NTA plates, pre-coat the wells with the recombinant PARP11 enzyme.[7] Alternatively, the assay can be performed in solution in standard high-binding plates.
-
-
Inhibitor and Enzyme Incubation:
-
Add the diluted ITK7 or DMSO vehicle control to the wells of the assay plate.
-
Add the recombinant human PARP11 enzyme to each well.
-
The final volume and concentration of PARP11 should be optimized for the specific assay format and detection method.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction Initiation:
-
Initiate the auto-MARylation reaction by adding the biotinylated NAD+ solution to each well. The final concentration of biotinylated NAD+ should be optimized and is typically in the low micromolar range.
-
Incubate the plate at room temperature for a set period (e.g., 60-120 minutes) to allow the enzymatic reaction to proceed.
-
-
Detection of Auto-MARylation (for biotinylated NAD+):
-
After the reaction incubation, wash the plate multiple times with wash buffer to remove unbound reagents.
-
Add Streptavidin-HRP conjugate diluted in a suitable blocking buffer to each well.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Wash the plate again multiple times with wash buffer to remove unbound Streptavidin-HRP.
-
Add the chemiluminescent HRP substrate to each well.
-
Immediately measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme or no NAD+).
-
Calculate the percent inhibition for each ITK7 concentration relative to the DMSO control wells (0% inhibition) and a positive control inhibitor or no enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the ITK7 concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using a non-linear regression model.
-
Signaling Pathway Diagram
Caption: PARP11 auto-MARylation and its inhibition by ITK7.
Conclusion
This application note provides a comprehensive protocol for the in vitro enzymatic assay of PARP11, a critical tool for the discovery and characterization of novel inhibitors. The detailed methodology for evaluating the potent PARP11 inhibitor ITK7 serves as a robust template for screening and profiling other potential drug candidates targeting this enzyme. The provided data and diagrams offer a clear understanding of the assay's principles and workflow, making it a valuable resource for researchers in the field of drug discovery and chemical biology.
References
- 1. cusabio.com [cusabio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Research Progress on Mono-ADP-Ribosyltransferases in Human Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Potent and Selective PARP11 Inhibitor Suggests Coupling between Cellular Localization and Catalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. A Simple, Sensitive, and Generalizable Plate Assay for Screening PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. munin.uit.no [munin.uit.no]
Application Notes and Protocols for ITK7 in Cultured Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
ITK7 is a potent and highly selective small molecule inhibitor of Poly(ADP-ribose) polymerase 11 (PARP11), a member of the PARP family of enzymes that catalyze mono-ADP-ribosylation (MARylation).[1][2] Unlike the better-characterized poly-ADP-ribosylation (PARylation) catalyzed by enzymes like PARP1, the cellular roles of MARylation are less understood due to a lack of specific inhibitors. ITK7, with its high selectivity for PARP11 over other PARP family members, provides a valuable tool for investigating the cellular functions of this enzyme.[2] These application notes provide detailed protocols for utilizing ITK7 in cultured cells to study PARP11 function, including its role in cellular localization and signaling pathways.
Mechanism of Action
ITK7 exerts its effects by directly inhibiting the catalytic activity of PARP11.[1][2] PARP11 is known to localize to the nuclear envelope.[2] Its catalytic activity is coupled to this localization. Treatment of cells with ITK7 inhibits the auto-MARylation of PARP11, leading to its dissociation from the nuclear envelope and redistribution into the cytoplasm.[1][2] This provides a direct readout of target engagement in cellular assays.
Recent studies have elucidated a role for PARP11 in regulating the type I interferon (IFN-I) signaling pathway. PARP11 can mono-ADP-ribosylate the E3 ubiquitin ligase β-TrCP, which in turn promotes the ubiquitination and subsequent degradation of the IFNα/β receptor subunit 1 (IFNAR1).[3] By inhibiting PARP11, ITK7 can stabilize IFNAR1, enhance IFN-I signaling, and potentiate the host antiviral response.[3] Furthermore, ITK7 has been shown to inactivate tumor-infiltrating regulatory T cells (TI-Tregs) by targeting PARP11, thereby enhancing anti-tumor immune responses.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for ITK7 based on published studies.
| Parameter | Value | Cell Line | Reference |
| IC50 (PARP11) | 14 nM | - | [1][5] |
| EC50 (PARP11 auto-MARylation) | 13 nM | HeLa | [1] |
Table 1: In Vitro and Cellular Potency of ITK7
| Cell Line | Concentration Range | Treatment Duration | Observed Effect | Reference |
| HeLa | 0.03 - 3 µM | 3 hours | Inhibition of GFP-PARP11 auto-MARylation and dissociation from the nuclear envelope. | [1] |
| Tumor-bearing mice | Not specified | Not specified | Inactivation of TI-Tregs and deceleration of tumor growth. | [4] |
Table 2: Effective Concentrations and Treatment Times of ITK7 in Cellular and In Vivo Models
Signaling Pathway Diagram
Experimental Protocols
Protocol 1: Assessment of PARP11 Auto-MARylation and Cellular Localization
This protocol describes how to assess the effect of ITK7 on the auto-MARylation and subcellular localization of PARP11 in cultured cells using immunofluorescence.
Materials:
-
HeLa cells (or other suitable cell line)
-
Plasmid encoding GFP-tagged PARP11
-
Transfection reagent (e.g., Lipofectamine)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
ITK7 stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Bovine serum albumin (BSA) for blocking
-
Mounting medium with DAPI
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Experimental Workflow Diagram:
Procedure:
-
Cell Seeding: Seed HeLa cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of transfection.
-
Transfection: Transfect the cells with a plasmid encoding GFP-PARP11 using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for protein expression.
-
ITK7 Treatment: Prepare serial dilutions of ITK7 in complete culture medium from a stock solution in DMSO. A typical concentration range is 0.03 µM to 3 µM.[1] As a vehicle control, prepare a medium with the same final concentration of DMSO.
-
Aspirate the old medium from the cells and add the medium containing ITK7 or DMSO. Incubate for 3 hours at 37°C.[1]
-
Fixation: Aspirate the treatment medium and wash the cells once with PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking (Optional): Wash the cells three times with PBS. Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of the GFP-PARP11 signal and the DAPI signal.
-
Analysis: In control cells, GFP-PARP11 should exhibit a distinct localization at the nuclear envelope. In ITK7-treated cells, a dose-dependent dissociation of GFP-PARP11 from the nuclear envelope and a more diffuse cytoplasmic and nuclear signal should be observed.[1]
Protocol 2: Analysis of IFNAR1 Ubiquitination and Degradation
This protocol outlines a method to investigate the effect of ITK7 on the stability of IFNAR1, a downstream target of the PARP11 signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
ITK7 stock solution (in DMSO)
-
Recombinant human IFNα
-
MG132 (proteasome inhibitor) stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-IFNAR1, anti-ubiquitin, anti-β-actin (loading control)
-
Secondary antibodies (HRP-conjugated)
-
Protein A/G agarose beads
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescence substrate
Experimental Workflow Diagram:
Procedure:
-
Cell Seeding: Seed HEK293T cells in 6-well plates and grow to 80-90% confluency.
-
ITK7 Treatment: Treat the cells with the desired concentration of ITK7 or DMSO (vehicle control) for 24 hours.
-
IFNα Stimulation: Stimulate the cells with IFNα (e.g., 1000 IU/mL) for the desired time points (e.g., 0, 30, 60, 120 minutes) to induce IFNAR1 downregulation.
-
Proteasome Inhibition (for ubiquitination assay): To detect ubiquitinated IFNAR1, pre-treat cells with a proteasome inhibitor like MG132 (e.g., 10 µM) for 4-6 hours before cell lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation (for ubiquitination assay):
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-IFNAR1 antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the immune complexes.
-
Wash the beads extensively with lysis buffer.
-
Elute the protein by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the protein lysates (for degradation assay) or the immunoprecipitated proteins (for ubiquitination assay) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against IFNAR1, ubiquitin, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate.
-
-
Analysis: In the degradation assay, ITK7 treatment is expected to stabilize IFNAR1, leading to higher protein levels compared to the control, especially after IFNα stimulation. In the ubiquitination assay, ITK7 treatment should lead to a decrease in the amount of ubiquitinated IFNAR1.
Troubleshooting
-
Low ITK7 activity: Ensure the compound is fully dissolved. Sonication may be required for stock solution preparation.[5] Prepare fresh dilutions for each experiment.
-
No change in PARP11 localization: Verify the expression of GFP-PARP11. Ensure the ITK7 concentration and treatment time are appropriate for the cell line used.
-
High background in immunofluorescence: Optimize fixation and permeabilization steps. Include a blocking step with BSA or serum.
-
Weak signal in Western blotting: Ensure complete cell lysis and sufficient protein loading. Optimize antibody concentrations and incubation times.
Conclusion
ITK7 is a powerful research tool for dissecting the cellular functions of PARP11. The protocols provided here offer a starting point for investigating the impact of ITK7 on PARP11 localization and its role in the IFN-I signaling pathway. These methods can be adapted to various cell lines and research questions, contributing to a better understanding of the biological processes regulated by mono-ADP-ribosylation.
References
- 1. A Potent and Selective PARP11 Inhibitor Suggests Coupling between Cellular Localization and Catalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ADP-ribosyltransferase PARP11 modulates the interferon antiviral response by mono-ADP-ribosylating the ubiquitin E3 ligase β-TrCP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PARP11 inhibition inactivates tumor-infiltrating regulatory T cells and improves the efficacy of immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Live-Cell Imaging of PARP11 Dissociation from the Nuclear Envelope upon ITK7 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 11 (PARP11) is a member of the PARP family of enzymes that catalyzes the mono-ADP-ribosylation (MARylation) of substrate proteins.[1][2] This post-translational modification plays a crucial role in various cellular processes, including the regulation of immune responses.[3][4] PARP11 is primarily localized to the nuclear envelope, and its catalytic activity is essential for maintaining this localization.[1][5]
ITK7 is a potent and highly selective small molecule inhibitor of PARP11.[1][6] Treatment of cells with ITK7 leads to the inhibition of PARP11's MARylation activity, which in turn causes the dissociation of PARP11 from the nuclear envelope.[1][7] This phenomenon provides a direct cellular readout of ITK7's target engagement and efficacy. Live-cell imaging is a powerful technique to visualize and quantify this dynamic process in real-time.
These application notes provide detailed protocols for performing live-cell imaging experiments to monitor the ITK7-induced dissociation of PARP11 from the nuclear envelope.
Quantitative Data Summary
The following tables summarize the key quantitative data for the PARP11 inhibitor ITK7.
Table 1: In Vitro Potency of ITK7 against PARP11
| Parameter | Value | Reference |
| IC₅₀ (PARP11) | 14 nM | [6][8] |
| EC₅₀ (PARP11 auto-MARylation) | 13 nM | [6] |
Table 2: Cellular Activity of ITK7
| Cell Line | Treatment Conditions | Observed Effect | Reference |
| HeLa | 0, 0.03, 0.1, 0.3, 1, 3 µM; 3 h | Dose-dependent inhibition of GFP-PARP11 auto-MARylation and dissociation from the nuclear envelope. | [6] |
| Various Cancer Cell Lines | 5 nM; 48 h | Inactivation of tumor-infiltrating regulatory T cells. | [9] |
Signaling Pathway of PARP11 in Interferon Signaling
PARP11 plays a significant role in regulating the type I interferon (IFN-I) signaling pathway. It does so by controlling the stability of the IFN-α/β receptor subunit 1 (IFNAR1). PARP11 mono-ADP-ribosylates the E3 ubiquitin ligase β-TrCP, which in turn targets IFNAR1 for ubiquitination and subsequent proteasomal degradation. By inhibiting PARP11, ITK7 can stabilize IFNAR1 levels, thereby enhancing the IFN-I-mediated antiviral and anti-tumor responses.[10][11]
Experimental Workflow for Live-Cell Imaging
The following diagram outlines the major steps for the live-cell imaging experiment.
Experimental Protocols
Protocol 1: HeLa Cell Culture and Transfection
Materials:
-
HeLa cells (ATCC CCL-2)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (10,000 U/mL)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Plasmid DNA: pEGFP-C1-PARP11 (or similar fluorescently tagged PARP11 construct)
-
Transfection reagent (e.g., FuGENE HD, Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
35 mm glass-bottom dishes
Procedure:
-
Cell Culture:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
Passage cells every 2-3 days or when they reach 80-90% confluency. To passage, wash the cells with PBS, add Trypsin-EDTA to detach the cells, neutralize with complete medium, centrifuge, and resuspend in fresh medium at the desired density.
-
-
Seeding for Transfection:
-
The day before transfection, seed HeLa cells onto 35 mm glass-bottom dishes at a density that will result in 50-80% confluency on the day of transfection (e.g., 1.5 x 10⁵ cells per dish).
-
-
Transfection:
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. For a 35 mm dish, typically 1-2 µg of plasmid DNA is used.
-
Dilute the plasmid DNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the transfection complexes dropwise to the cells in the glass-bottom dish.
-
Incubate the cells for 24-48 hours post-transfection to allow for expression of the fluorescently tagged PARP11.
-
Protocol 2: Live-Cell Imaging of PARP11 Dissociation
Materials:
-
HeLa cells expressing GFP-PARP11 (from Protocol 1)
-
Live-Cell Imaging Solution (e.g., FluoroBrite DMEM or phenol red-free DMEM) supplemented with 10% FBS, L-glutamine, and Penicillin-Streptomycin
-
ITK7 stock solution (e.g., 10 mM in DMSO)
-
Confocal microscope equipped with an environmental chamber (37°C, 5% CO₂) and a high-sensitivity camera. A spinning disk confocal is recommended for reduced phototoxicity.
Procedure:
-
Microscope Setup:
-
Turn on the confocal microscope, laser lines, and environmental chamber. Set the chamber to 37°C and 5% CO₂ and allow it to equilibrate.
-
Use a 40x or 60x oil-immersion objective for high-resolution imaging.
-
Configure the software for GFP imaging (e.g., 488 nm laser for excitation and a 500-550 nm emission filter).
-
-
Cell Preparation for Imaging:
-
Gently wash the transfected cells twice with pre-warmed PBS.
-
Replace the culture medium with pre-warmed Live-Cell Imaging Solution.
-
Place the dish in the microscope's environmental chamber and allow the cells to acclimate for at least 15-30 minutes.
-
-
Image Acquisition:
-
Identify cells expressing GFP-PARP11 at a moderate level, where the localization at the nuclear envelope is clearly visible.
-
Set the imaging parameters to minimize phototoxicity. Use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.
-
Acquire a few baseline images (e.g., every 30-60 seconds for 5-10 minutes) to ensure the cells are healthy and the GFP-PARP11 localization is stable before treatment.
-
-
ITK7 Treatment:
-
Prepare a working solution of ITK7 in the Live-Cell Imaging Solution at the desired final concentration (e.g., 1 µM or a range of concentrations for dose-response).
-
Carefully add the ITK7-containing medium to the dish.
-
-
Time-Lapse Imaging:
-
Immediately start the time-lapse acquisition.
-
Capture images at regular intervals (e.g., every 1-2 minutes) for a duration sufficient to observe the dissociation of GFP-PARP11 from the nuclear envelope (e.g., 1-3 hours).
-
Protocol 3: Quantitative Image Analysis
Software:
-
ImageJ/Fiji or other image analysis software with region of interest (ROI) and intensity measurement capabilities.
Procedure:
-
Image Pre-processing:
-
Open the time-lapse image series in the analysis software.
-
If necessary, perform background subtraction to reduce noise.
-
-
Defining Regions of Interest (ROIs):
-
For each time point, draw three ROIs on a representative cell:
-
Nuclear Envelope (NE): A line or thin rectangular ROI along a clear section of the nuclear envelope.
-
Nucleoplasm (NP): An ROI within the nucleus, avoiding the nucleolus and the nuclear envelope.
-
Cytoplasm (Cyto): An ROI in the cytoplasm adjacent to the nucleus.
-
-
-
Intensity Measurements:
-
Measure the mean fluorescence intensity within each ROI for every time point.
-
-
Data Analysis:
-
Calculate the ratio of the nuclear envelope intensity to the nucleoplasm or cytoplasm intensity for each time point (NE/NP or NE/Cyto).
-
Plot this ratio over time to visualize the kinetics of GFP-PARP11 dissociation from the nuclear envelope. A decrease in this ratio indicates dissociation.
-
Data from multiple cells should be averaged to obtain statistically significant results.
-
Troubleshooting
-
Low Transfection Efficiency: Optimize the DNA-to-transfection reagent ratio and cell confluency. Ensure the plasmid DNA is of high quality.
-
High Cell Death/Phototoxicity: Reduce laser power, decrease exposure time, and increase the time interval between image acquisitions. Use a more sensitive camera or binning if available.[12]
-
No Dissociation Observed: Verify the activity of the ITK7 compound. Ensure the correct concentration is being used. Check that the expressed PARP11 is the wild-type and not a catalytically inactive mutant, which may not localize to the nuclear envelope initially.[5]
-
Focal Drift: Use an autofocus system if available. Ensure the environmental chamber is fully equilibrated and stable.
By following these detailed protocols, researchers can effectively perform and quantify live-cell imaging experiments to study the dynamics of PARP11 localization in response to the selective inhibitor ITK7. This provides a robust cellular assay for evaluating the efficacy and mechanism of action of PARP11 inhibitors.
References
- 1. Cell culture, transfection, and imaging [protocols.io]
- 2. PARP enzymes and mono-ADP-ribosylation: advancing the connection from interferon-signalling to cancer biology | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 3. The Critical Role of PARPs in Regulating Innate Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of PARPs and ADP-ribosylation on inflammation and host–pathogen interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PARP11 to avert immunosuppression and improve CAR T therapy in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Culture and Transfection [faculty.salisbury.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PARP11 inhibition inactivates tumor-infiltrating regulatory T cells and improves the efficacy of immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADP-ribosyltransferase PARP11 modulates the interferon antiviral response by mono-ADP-ribosylating the ubiquitin E3 ligase β-TrCP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PARP enzymes and mono-ADP-ribosylation: advancing the connection from interferon-signalling to cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
Application Notes and Protocols for Studying PARP11-Protein Interactions Using ITK7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 11 (PARP11) is a member of the PARP family of enzymes that catalyzes the transfer of a single ADP-ribose unit from NAD+ to target proteins, a post-translational modification known as mono-ADP-ribosylation (MARylation). Unlike the well-studied poly-ADP-ribose polymerases (e.g., PARP1 and PARP2) involved in DNA repair, the biological functions of MARylating PARPs are less understood. PARP11 has been implicated in various cellular processes, including the regulation of the type I interferon signaling pathway, antiviral responses, and the tumor microenvironment.[1][2][3]
ITK7 is a potent and highly selective small molecule inhibitor of PARP11.[4][5] Its high selectivity, with over 200-fold greater potency for PARP11 compared to other PARP family members, makes it an invaluable tool for elucidating the specific functions of PARP11 and for exploring its potential as a therapeutic target.[4][5] A key finding is that the catalytic activity of PARP11 is coupled to its subcellular localization at the nuclear envelope; inhibition of PARP11 with ITK7 leads to its dissociation from this structure.[4]
These application notes provide detailed protocols for utilizing ITK7 to investigate PARP11-protein interactions and cellular functions. The protocols cover methods to assess the inhibition of PARP11's enzymatic activity, to identify and validate its protein interaction partners, and to visualize the impact of ITK7 on its subcellular localization.
Data Presentation
Table 1: In Vitro and Cellular Activity of ITK7 against PARP11
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PARP11) | 14 nM | In Vitro Enzyme Assay | [6] |
| EC50 (PARP11 auto-MARylation) | 13 nM | HeLa cells | [6] |
Table 2: Selectivity Profile of ITK7 against PARP Family Members
| PARP Family Member | Selectivity (Fold vs. PARP11) | Reference |
| Other PARP family members | >200 | [4][5] |
Experimental Protocols
In Vitro PARP11 Enzymatic Activity Assay
This protocol describes how to measure the inhibition of PARP11's auto-mono-ADP-ribosylation activity in a cell-free system using ITK7.
Materials:
-
Recombinant human PARP11 protein
-
ITK7
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT
-
Reaction termination buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-ADP-ribose binding reagent or antibody for detection
-
Chemiluminescent substrate
Procedure:
-
Prepare serial dilutions of ITK7 in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.
-
In a microcentrifuge tube, combine recombinant PARP11 protein (e.g., 100 nM final concentration) with the diluted ITK7 or vehicle control (DMSO) in Assay Buffer.
-
Pre-incubate the enzyme and inhibitor mixture for 15 minutes at 30°C.
-
Initiate the MARylation reaction by adding NAD+ (e.g., 50 µM final concentration).
-
Incubate the reaction for 30 minutes at 30°C.
-
Terminate the reaction by adding an equal volume of 2x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-ADP-ribose binding reagent or a specific antibody that recognizes mono-ADP-ribosylation to detect the auto-MARylation of PARP11.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify the band intensities to determine the extent of inhibition at different ITK7 concentrations and calculate the IC50 value.
Co-Immunoprecipitation (Co-IP) to Identify PARP11 Interactors
This protocol details the co-immunoprecipitation of endogenous or overexpressed PARP11 to identify interacting proteins, with ITK7 treatment used to probe for activity-dependent interactions.
Materials:
-
Cells expressing PARP11 (endogenously or via transfection with a tagged PARP11 construct, e.g., FLAG-PARP11 or GFP-PARP11)
-
ITK7
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Anti-PARP11 antibody or anti-tag antibody (e.g., anti-FLAG or anti-GFP)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
-
Antibodies against known or potential interactors (e.g., anti-β-TrCP, anti-PARP12)
Procedure:
-
Culture cells to ~80-90% confluency.
-
Treat the cells with ITK7 (e.g., 1 µM) or vehicle (DMSO) for a specified time (e.g., 4 hours) to assess the effect of PARP11 inhibition on protein interactions.
-
Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the primary antibody (anti-PARP11 or anti-tag) overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting, probing for PARP11 and the suspected interacting proteins.
-
For discovery of novel interactors, the eluates can be analyzed by mass spectrometry.
Live-Cell Imaging of PARP11 Subcellular Localization
This protocol describes the use of live-cell imaging to visualize the ITK7-induced dissociation of PARP11 from the nuclear envelope.
Materials:
-
Cells suitable for live-cell imaging (e.g., HeLa or U2OS)
-
Expression vector for a fluorescently tagged PARP11 (e.g., PARP11-GFP or PARP11-mCherry)
-
Transfection reagent
-
Live-cell imaging medium
-
ITK7
-
Confocal microscope equipped with an environmental chamber (37°C, 5% CO2)
Procedure:
-
Seed the cells on glass-bottom imaging dishes.
-
Transfect the cells with the PARP11-fluorescent protein expression vector according to the manufacturer's protocol.
-
Allow the cells to express the fusion protein for 24-48 hours.
-
Replace the culture medium with live-cell imaging medium.
-
Mount the dish on the confocal microscope stage and allow the cells to equilibrate in the environmental chamber.
-
Acquire baseline images of the PARP11-fluorescent protein localization, noting its accumulation at the nuclear envelope.
-
Add ITK7 (e.g., 1 µM final concentration) to the imaging medium.
-
Acquire time-lapse images at regular intervals (e.g., every 5-10 minutes) to monitor the change in PARP11 localization over time.
-
Analyze the images to quantify the change in fluorescence intensity at the nuclear envelope versus the cytoplasm and/or nucleoplasm.
Mandatory Visualizations
Caption: PARP11-mediated regulation of Type I Interferon signaling.
Caption: Workflow for Co-Immunoprecipitation of PARP11.
Caption: Logical relationship of ITK7 action on PARP11.
References
- 1. PARP enzymes and mono-ADP-ribosylation: advancing the connection from interferon-signalling to cancer biology | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. ADP-ribosyltransferase PARP11 modulates the interferon antiviral response by mono-ADP-ribosylating the ubiquitin E3 ligase β-TrCP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Potent and Selective PARP11 Inhibitor Suggests Coupling between Cellular Localization and Catalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Note: ITK7, a Selective PARP11 Inhibitor, in Cancer Immunotherapy Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ITK7 is a potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase 11 (PARP11), a member of the PARP family of enzymes that catalyze mono-ADP-ribosylation (MARylation).[1][2] Unlike the better-characterized PARP family members involved in DNA damage repair, the cellular functions of MARylating PARPs like PARP11 are less understood. Recent research, however, has begun to shed light on the role of PARP11 in various cellular processes, suggesting its potential as a therapeutic target in oncology. This application note provides an overview of ITK7, its mechanism of action, and protocols for its application in cancer immunotherapy research models.
Mechanism of Action of ITK7
ITK7 is a highly selective inhibitor of PARP11, with an IC50 value of 14 nM.[1] It exhibits over 200-fold selectivity for PARP11 compared to other PARP family members.[2] The primary mechanism of action of ITK7 is the inhibition of the auto-MARylation activity of PARP11.[1] This inhibition leads to the dissociation of PARP11 from the nuclear envelope, suggesting a link between its catalytic activity and cellular localization.[1][2]
While the direct role of PARP11 in cancer immunotherapy is still an emerging area of research, other PARP family members have been shown to influence anti-tumor immunity. For instance, PARP inhibitors can enhance the efficacy of immune checkpoint blockade by increasing tumor mutational burden and promoting the expression of immune-stimulatory molecules. The investigation of selective PARP11 inhibitors like ITK7 in immunocompetent cancer models is therefore a promising avenue for novel therapeutic strategies.
Quantitative Data for ITK7
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PARP11 inhibition) | 14 nM | Biochemical Assay | [1] |
| EC50 (inhibition of auto-MARylation) | 13 nM | HeLa cells | [1] |
Signaling Pathway
The following diagram illustrates the known signaling pathway involving PARP11 and the inhibitory action of ITK7. PARP11 is localized to the nuclear envelope and catalyzes its own mono-ADP-ribosylation. This catalytic activity is crucial for its localization and function. ITK7 selectively binds to and inhibits PARP11, leading to its dissociation from the nuclear envelope and downstream functional consequences that are currently under investigation.
Caption: PARP11 signaling and inhibition by ITK7.
Experimental Protocols
In Vitro PARP11 Inhibition Assay
Objective: To determine the in vitro potency of ITK7 in inhibiting PARP11 enzymatic activity.
Materials:
-
Recombinant human PARP11 protein
-
NAD+ (substrate)
-
Biotinylated-NAD+ (for detection)
-
ITK7 (or other test compounds)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Streptavidin-coated plates
-
Anti-PAR antibody for detection
Protocol:
-
Prepare serial dilutions of ITK7 in assay buffer.
-
In a microplate, add recombinant PARP11 protein to each well.
-
Add the serially diluted ITK7 or vehicle control to the wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of NAD+ and Biotinylated-NAD+.
-
Incubate the reaction for 1 hour at 30°C.
-
Stop the reaction by adding a PARP inhibitor cocktail or by heat inactivation.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 1 hour to capture the biotinylated, auto-MARylated PARP11.
-
Wash the plate to remove unbound components.
-
Add an anti-PAR antibody and incubate for 1 hour.
-
Add a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and incubate for 1 hour.
-
Add the substrate for the detection enzyme and measure the signal (e.g., absorbance or fluorescence).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the ITK7 concentration.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the target engagement of ITK7 with PARP11 in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
ITK7
-
Cell lysis buffer
-
PBS
-
Equipment for western blotting (SDS-PAGE gels, transfer apparatus, antibodies against PARP11 and a loading control)
Protocol:
-
Culture cells to 80-90% confluency.
-
Treat cells with ITK7 or vehicle control for a specified time (e.g., 1-4 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS and divide it into aliquots for different temperature treatments.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge the lysates to separate the soluble fraction from the precipitated proteins.
-
Collect the supernatant and analyze the protein concentration.
-
Perform western blotting on the soluble fractions to detect the amount of PARP11 at each temperature.
-
A shift in the melting curve of PARP11 in the presence of ITK7 indicates target engagement.
In Vivo Tumor Growth Inhibition Study in a Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy of ITK7 in an immunocompetent mouse model.
Materials:
-
Syngeneic mouse tumor cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)
-
Immunocompetent mice (e.g., C57BL/6)
-
ITK7 formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Equipment for animal handling and dosing
Protocol:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, ITK7 at different doses).
-
Administer ITK7 or vehicle control according to the desired schedule (e.g., daily, intraperitoneally).
-
Measure tumor volume using calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration, western blotting for target engagement).
-
Analyze the tumor growth data to determine the efficacy of ITK7.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the potential of ITK7 in a cancer immunotherapy context.
Caption: A typical workflow for preclinical evaluation of ITK7.
Logical Relationships in ITK7-Mediated Anti-Tumor Immunity
This diagram illustrates the hypothetical mechanism by which ITK7, through the inhibition of PARP11, could modulate the tumor microenvironment and enhance anti-tumor immunity. The central hypothesis is that PARP11 inhibition alters cancer cell signaling, leading to a more immunogenic tumor microenvironment.
Caption: Hypothesized cascade of ITK7's anti-tumor immune effects.
Conclusion
ITK7 is a valuable research tool for investigating the biological functions of PARP11. Its high potency and selectivity make it suitable for both in vitro and in vivo studies. While its direct application in cancer immunotherapy is yet to be fully elucidated, the emerging roles of other PARP family members in modulating anti-tumor immunity provide a strong rationale for exploring the potential of ITK7 in this field. The protocols and workflows provided here offer a framework for researchers to begin investigating the therapeutic potential of selective PARP11 inhibition in cancer.
References
Application Notes and Protocols: High-Throughput Screening for Interleukin-2 Inducible T-cell Kinase (ITK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2 inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[1][2][3][4] Predominantly expressed in T-cells and natural killer (NK) cells, ITK is a critical component of the T-cell receptor (TCR) signaling cascade.[4][5] Upon TCR stimulation, ITK is activated and subsequently phosphorylates downstream targets, including phospholipase C-γ1 (PLCγ1), leading to the activation of transcription factors like NFAT and NF-κB.[1][3] This signaling cascade is essential for T-cell development, activation, proliferation, and differentiation.[6] Given its central role in T-cell function, ITK has emerged as a promising therapeutic target for a range of immune-mediated disorders, including autoimmune diseases, allergic inflammation, and T-cell malignancies.[3][4][7]
High-throughput screening (HTS) plays a pivotal role in the identification of novel ITK inhibitors. These screens enable the rapid evaluation of large compound libraries to identify "hit" molecules that can be further optimized into potent and selective drug candidates. This document provides an overview of the application of HTS for the discovery of ITK inhibitors, including detailed protocols for common biochemical and cell-based assays.
ITK Signaling Pathway
The ITK signaling pathway is initiated by the engagement of the T-cell receptor (TCR) with an antigen-presenting cell. This leads to a cascade of phosphorylation events, culminating in the activation of ITK and the subsequent downstream signaling that drives T-cell responses.
Caption: Simplified ITK signaling pathway in T-cells.
High-Throughput Screening for ITK Inhibitors
The primary goal of HTS for ITK inhibitors is to identify compounds that modulate the kinase activity of ITK. This can be achieved through various assay formats, broadly categorized as biochemical assays and cell-based assays.
Experimental Workflow
A typical HTS workflow for identifying and validating ITK inhibitors involves a multi-step process, starting with a primary screen of a large compound library, followed by secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.
Caption: General workflow for HTS of ITK inhibitors.
Data Presentation
The following tables summarize hypothetical quantitative data from HTS assays for exemplary ITK inhibitors.
Table 1: Biochemical Assay Data for ITK Inhibitors
| Compound | IC₅₀ (nM) - ADP-Glo™ | IC₅₀ (nM) - HTRF® | Kinase Selectivity (Fold vs. BTK) |
| ITK-Inhibitor-A | 15 | 20 | >100 |
| ITK-Inhibitor-B | 5 | 8 | 50 |
| ITK-Inhibitor-C | 150 | 180 | 10 |
| Control (Staurosporine) | 1 | 2 | <1 |
Table 2: Cell-Based Assay Data for ITK Inhibitors
| Compound | pPLCγ1 Inhibition (IC₅₀, nM) | IL-2 Release Inhibition (IC₅₀, nM) | T-cell Proliferation Inhibition (IC₅₀, nM) |
| ITK-Inhibitor-A | 50 | 65 | 80 |
| ITK-Inhibitor-B | 25 | 30 | 45 |
| ITK-Inhibitor-C | >1000 | >1000 | >1000 |
| Control (PRN694) | 10 | 15 | 20 |
Experimental Protocols
Biochemical HTS Assay: ADP-Glo™ Kinase Assay
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human ITK enzyme
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Test compounds dissolved in DMSO
-
384-well white plates
Protocol:
-
Prepare the kinase reaction mix by adding ITK enzyme and substrate to the assay buffer.
-
Dispense 25 nL of test compounds (or DMSO as a control) into the 384-well plates.
-
Add 5 µL of the kinase reaction mix to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration at Km for ATP).
-
Incubate the reaction at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound relative to the DMSO controls.
Cell-Based HTS Assay: Phospho-PLCγ1 (pPLCγ1) ELISA
This assay measures the level of phosphorylated PLCγ1 in T-cells following TCR stimulation, which is a direct downstream marker of ITK activation.
Materials:
-
Jurkat T-cells (or primary human T-cells)
-
Anti-CD3 and anti-CD28 antibodies
-
Test compounds dissolved in DMSO
-
Cell lysis buffer
-
Phospho-PLCγ1 (Tyr783) ELISA kit
-
96-well clear plates
Protocol:
-
Seed Jurkat T-cells in 96-well plates at a density of 1 x 10⁶ cells/well.
-
Pre-incubate the cells with various concentrations of test compounds (or DMSO) for 1 hour at 37°C.
-
Stimulate the cells by adding anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies for 15 minutes at 37°C.
-
Lyse the cells by adding cell lysis buffer and incubate on ice for 20 minutes.
-
Centrifuge the plates to pellet cell debris and collect the supernatant.
-
Perform the pPLCγ1 ELISA according to the manufacturer's instructions.
-
Read the absorbance at 450 nm using a plate reader.
-
Determine the IC₅₀ values for each compound by fitting the dose-response data to a four-parameter logistic equation.
Secondary Assay: T-cell Proliferation Assay
This assay assesses the functional consequence of ITK inhibition on T-cell proliferation.
Materials:
-
Primary human T-cells
-
Anti-CD3 and anti-CD28 antibodies
-
Test compounds dissolved in DMSO
-
Cell Proliferation Dye (e.g., CFSE)
-
RPMI-1640 medium supplemented with 10% FBS and IL-2
-
96-well U-bottom plates
Protocol:
-
Label primary T-cells with CFSE according to the manufacturer's protocol.
-
Plate the labeled T-cells in 96-well U-bottom plates coated with anti-CD3 antibody.
-
Add soluble anti-CD28 antibody and various concentrations of test compounds (or DMSO).
-
Incubate the cells for 72-96 hours at 37°C in a CO₂ incubator.
-
Harvest the cells and analyze CFSE dilution by flow cytometry.
-
Calculate the percent inhibition of proliferation for each compound concentration.
Conclusion
The methodologies and workflows described in these application notes provide a robust framework for the high-throughput screening and identification of novel ITK inhibitors. A combination of biochemical and cell-based assays is crucial for identifying potent, selective, and functionally active compounds that can be advanced into lead optimization and further drug development programs for the treatment of T-cell driven diseases. The use of orthogonal assays and comprehensive selectivity profiling is essential to minimize off-target effects and ensure the development of safe and effective therapeutic agents.
References
- 1. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] T-cell signaling regulated by the Tec family kinase, Itk. | Semantic Scholar [semanticscholar.org]
- 3. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Therapeutic Targeting of Interleukin-2-Inducible T-Cell Kinase (ITK) for Cancer and Immunological Disorders: Potential Next-Generation ITK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Cellular Assays of PARP11 Activity Using ITK7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and utilizing cellular assays to measure the activity of Poly(ADP-ribose) Polymerase 11 (PARP11) using the potent and selective inhibitor, ITK7. The protocols detailed below are designed to enable researchers to probe the enzymatic activity and cellular localization of PARP11, facilitating drug discovery and the investigation of its biological functions.
Introduction to PARP11 and ITK7
Poly(ADP-ribose) polymerase 11 (PARP11) is a member of the PARP family of enzymes that catalyzes the transfer of a single ADP-ribose unit from NAD+ to a target protein, a post-translational modification known as mono-ADP-ribosylation (MARylation). PARP11 is localized to the nuclear envelope and plays a crucial role in regulating the type I interferon (IFN) signaling pathway. It achieves this by mono-ADP-ribosylating the E3 ubiquitin ligase β-transducin repeat-containing protein (β-TrCP), which subsequently promotes the ubiquitination and degradation of the type I interferon receptor subunit IFNAR1.
ITK7 is a potent and highly selective small-molecule inhibitor of PARP11. It has been demonstrated to inhibit the auto-MARylation activity of PARP11, leading to its dissociation from the nuclear envelope. This direct link between PARP11's catalytic activity and its subcellular localization provides a robust basis for the development of cellular assays.
Quantitative Data Summary
The following tables summarize the key quantitative data for the activity of ITK7 against PARP11.
Table 1: In Vitro and Cellular Potency of ITK7 against PARP11
| Parameter | Value | Description | Reference |
| IC50 | 14 nM | Concentration of ITK7 required to inhibit 50% of PARP11 enzymatic activity in a biochemical assay. | [1][2][3] |
| EC50 | 13 nM | Concentration of ITK7 required to inhibit 50% of PARP11-dependent auto-MARylation in a cellular context. | [1][3] |
Table 2: Dose-Dependent Inhibition of PARP11 Auto-MARylation by ITK7 in HeLa Cells
| ITK7 Concentration (µM) | Inhibition of GFP-PARP11 Auto-MARylation | Description |
| 0 | Baseline | Vehicle control showing endogenous auto-MARylation. |
| 0.03 | Partial Inhibition | Onset of inhibition at a low nanomolar concentration. |
| 0.1 | Moderate Inhibition | Significant reduction in auto-MARylation. |
| 0.3 | Strong Inhibition | Substantial decrease in PARP11 auto-MARylation. |
| 1 | Near-Complete Inhibition | Almost complete abrogation of auto-MARylation signal. |
| 3 | Complete Inhibition | Full inhibition of PARP11 auto-MARylation activity. |
Note: The inhibition levels are qualitative descriptions based on reported dose-dependent effects. For precise quantification, densitometric analysis of Western blots is required.
Signaling Pathway Diagram
The following diagram illustrates the role of PARP11 in the type I interferon signaling pathway and the mechanism of action of ITK7.
Caption: PARP11 signaling pathway and ITK7 inhibition.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing PARP11 activity in cellular assays using ITK7.
Caption: Workflow for cellular assays of PARP11 activity.
Experimental Protocols
Protocol 1: Western Blot Assay for PARP11 Auto-MARylation
This protocol describes how to assess the inhibition of PARP11 auto-mono-ADP-ribosylation (auto-MARylation) in cells treated with ITK7.
Materials:
-
HeLa cells (or other suitable cell line)
-
Plasmid encoding GFP-tagged PARP11 (optional, for easier detection)
-
Cell culture medium (e.g., DMEM) and supplements
-
ITK7 (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-GFP antibody (if using GFP-PARP11)
-
Anti-PARP11 antibody
-
Pan-ADP-ribose binding reagent or antibody
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Culture and Transfection:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
If using, transfect cells with the GFP-PARP11 plasmid using a suitable transfection reagent according to the manufacturer's instructions. Allow 24-48 hours for protein expression.
-
-
ITK7 Treatment:
-
Plate the cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of ITK7 in cell culture medium to achieve final concentrations ranging from 0 to 3 µM. Include a DMSO-only control.
-
Replace the medium in each well with the ITK7-containing medium and incubate for 3 hours at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pan-ADP-ribose) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
To confirm equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) or the PARP11/GFP tag.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the auto-MARylation signal to the total PARP11 (or GFP) signal.
-
Plot the normalized signal against the ITK7 concentration to determine the dose-response curve and calculate the EC50 value.
-
Protocol 2: Immunofluorescence Assay for PARP11 Cellular Localization
This protocol allows for the visualization of PARP11's subcellular localization and its ITK7-induced dissociation from the nuclear envelope.
Materials:
-
HeLa cells (or other suitable cell line)
-
Glass coverslips
-
Cell culture medium and supplements
-
ITK7 (dissolved in DMSO)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against PARP11 or GFP
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment:
-
Sterilize glass coverslips and place them in the wells of a 24-well plate.
-
Seed HeLa cells onto the coverslips and allow them to adhere and grow to 50-70% confluency.
-
Treat the cells with ITK7 at the desired concentrations (e.g., 1 µM) and a DMSO control for 3 hours.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes at room temperature.
-
Dilute the primary antibody in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images of the PARP11/GFP signal and the DAPI signal.
-
Analyze the images to observe the change in PARP11 localization from the nuclear envelope to a more diffuse nuclear and/or cytoplasmic distribution in ITK7-treated cells compared to the control.
-
For quantitative analysis, measure the fluorescence intensity at the nuclear rim versus the nucleoplasm/cytoplasm in multiple cells for each condition.
-
By following these detailed protocols, researchers can effectively develop and implement cellular assays to investigate the activity of PARP11 and the effects of inhibitors like ITK7, contributing to a deeper understanding of its role in cellular processes and its potential as a therapeutic target.
References
- 1. Targeting PARP11 to avert immunosuppression and improve CAR T therapy in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potent and Selective PARP11 Inhibitor Suggests Coupling between Cellular Localization and Catalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes: Utilizing ITK7 to Elucidate the Role of PARP11 in Regulatory T Cell (Treg) Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regulatory T cells (Tregs) are critical mediators of immune suppression, playing a pivotal role in maintaining self-tolerance and preventing excessive immune responses. However, in the context of cancer, Tregs, particularly those infiltrating the tumor microenvironment (TME), can dampen anti-tumor immunity, thereby facilitating tumor progression and hindering the efficacy of immunotherapies. Recent research has identified Poly(ADP-ribose) polymerase 11 (PARP11) as a key regulator of the immunosuppressive functions of tumor-infiltrating Tregs (TI-Tregs).[1][2] Tumor-derived factors such as adenosine and prostaglandin E2 can induce the expression of PARP11 in these specialized Tregs.[1][2]
ITK7 is a potent and selective small-molecule inhibitor of PARP11, offering a powerful tool to investigate the enzymatic and cellular functions of this protein.[3][4][5][6] By inhibiting the mono-ADP-ribosylation (MARylation) activity of PARP11, ITK7 provides a means to probe the downstream consequences of PARP11 signaling in Tregs and to assess the therapeutic potential of targeting this pathway.[4][5] Studies have shown that treatment with ITK7 can inactivate TI-Tregs, reinvigorate anti-tumor immune responses, and decelerate tumor growth.[1][2] These application notes provide a comprehensive guide for utilizing ITK7 to study the role of PARP11 in Treg function.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the PARP11 inhibitor ITK7 and its effects.
Table 1: ITK7 Inhibitory Activity
| Parameter | Value | Reference |
| PARP11 IC50 | 14 nM | [3][6] |
| PARP11 Auto-MARylation EC50 | 13 nM | [3] |
| Selectivity | >200-fold over other PARP family members | [4][5] |
Table 2: Cellular Effects of ITK7 on PARP11
| Cell Line | Treatment | Effect | Reference |
| HeLa | ITK7 (0.03-3 µM; 3h) | Dose-dependent inhibition of GFP-PARP11 auto-MARylation | [3] |
| Live Cells | ITK7 | Causes PARP11 to dissociate from the nuclear envelope | [4][5] |
| Naive CD4+ T cells (differentiated into iTregs) | ITK7 | Modestly but significantly decreased the yield of FOXP3+ cells | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of PARP11 in Tregs and a general experimental workflow for studying its function using ITK7.
Caption: Proposed mechanism of PARP11 in Treg-mediated immunosuppression and its inhibition by ITK7.
References
- 1. PARP11 inhibition inactivates tumor-infiltrating regulatory T cells and improves the efficacy of immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PARP11 inhibition inactivates tumor-infiltrating regulatory T cells and improves the efficacy of immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Potent and Selective PARP11 Inhibitor Suggests Coupling between Cellular Localization and Catalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Immunofluorescence of PARP11 Localization Following ITK7 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 11 (PARP11) is a member of the PARP family of enzymes that catalyzes the mono-ADP-ribosylation of substrate proteins.[1] It plays a role in various cellular processes, including the regulation of the type I interferon signaling pathway and antiviral responses.[2] Under normal physiological conditions, PARP11 is predominantly localized to the nuclear envelope. Recent studies have identified ITK7 as a potent and selective small molecule inhibitor of PARP11's catalytic activity.[3][4] Notably, treatment of cells with ITK7 has been shown to cause the dissociation of PARP11 from the nuclear envelope, suggesting a link between its catalytic activity and subcellular localization.[3][5]
These application notes provide a detailed protocol for the immunofluorescent staining of PARP11 in cultured cells to investigate the change in its subcellular localization following treatment with the inhibitor ITK7.
Data Presentation
The following table summarizes representative quantitative data on the effect of ITK7 on PARP11 localization. This data can be obtained by quantifying the percentage of cells exhibiting clear nuclear envelope localization of PARP11 after treatment with various concentrations of ITK7.
| ITK7 Concentration (µM) | Incubation Time (hours) | Percentage of Cells with Nuclear Envelope PARP11 Localization (%) |
| 0 (Vehicle Control) | 3 | 95 ± 3 |
| 0.03 | 3 | 72 ± 5 |
| 0.1 | 3 | 45 ± 6 |
| 0.3 | 3 | 18 ± 4 |
| 1 | 3 | 5 ± 2 |
| 3 | 3 | <1 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HeLa cells are a suitable and commonly used model for studying PARP11 localization.[3]
-
Culture Conditions: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed HeLa cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
ITK7 Treatment: Prepare a stock solution of ITK7 in DMSO. On the day of the experiment, dilute the ITK7 stock solution in fresh culture medium to the desired final concentrations (e.g., 0.03, 0.1, 0.3, 1, 3 µM).[4] Include a vehicle control (DMSO only) at a concentration equivalent to the highest ITK7 concentration.
-
Incubation: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of ITK7 or vehicle control. Incubate the cells for 3 hours at 37°C.[4]
Immunofluorescence Staining Protocol
-
Fixation:
-
Aspirate the treatment medium and gently wash the cells once with pre-warmed Phosphate Buffered Saline (PBS).
-
Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the antibodies to access intracellular and nuclear antigens.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute a primary antibody specific for PARP11 in the blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:200 to 1:500 is common for commercially available antibodies.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each to remove the unbound primary antibody.
-
Dilute a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) in the blocking buffer. Protect the antibody from light.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Nuclear Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Incubate the cells with a nuclear counterstain, such as DAPI (4',6-diamidino-2-phenylindole), diluted in PBS for 5 minutes at room temperature in the dark.
-
Wash the cells one final time with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a confocal or widefield fluorescence microscope.
-
Capture images using appropriate filter sets for the chosen fluorophores (e.g., blue channel for DAPI, green channel for Alexa Fluor 488).
-
Mandatory Visualization
Caption: Experimental workflow for immunofluorescence analysis of PARP11 localization.
Caption: Proposed mechanism of ITK7-induced PARP11 delocalization.
References
Application Notes: Western Blot Analysis of PARP11 MARylation with the Selective Inhibitor ITK7
Audience: Researchers, scientists, and drug development professionals.
Introduction: Poly(ADP-ribose) polymerase 11 (PARP11) is a member of the PARP superfamily that catalyzes mono-ADP-ribosylation (MARylation), a post-translational modification where a single ADP-ribose moiety is transferred from NAD+ to a substrate protein. This process is distinct from the poly-ADP-ribosylation (PARylation) carried out by other well-known PARPs like PARP1. PARP11 is involved in crucial cellular processes, including the regulation of the innate immune response, antiviral defense, and maintenance of the nuclear envelope structure[1][2][3]. The catalytic activity of PARP11 has been shown to be essential for its proper localization to the nuclear envelope[2][4].
ITK7 is a potent and highly selective small-molecule inhibitor of PARP11, with a reported IC50 value of 14 nM[5][6]. It acts by directly inhibiting the auto-MARylation activity of PARP11, leading to its dissociation from the nuclear envelope[1][4][6]. This makes ITK7 an invaluable chemical probe for studying the cellular functions of PARP11. This document provides detailed protocols for analyzing PARP11 auto-MARylation using Western blotting and demonstrates the inhibitory effect of ITK7.
Experimental Protocols
Protocol 1: In Vitro PARP11 Automodification (Auto-MARylation) Assay
This protocol describes the setup for an in vitro reaction to measure the catalytic auto-MARylation of recombinant PARP11 and to assess the dose-dependent effect of the inhibitor ITK7.
Materials:
-
Recombinant human PARP11 protein (purified)
-
ITK7 (stock solution in DMSO)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
MARylation Reaction Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT
-
4X SDS-PAGE Loading Buffer (e.g., Laemmli buffer)
-
Nuclease-free water
-
Vehicle control: Dimethyl sulfoxide (DMSO)
Procedure:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of the ITK7 stock solution in DMSO.
-
In separate microcentrifuge tubes, prepare the reaction mixtures. For a 20 µL final reaction volume, add the components in the following order:
-
Nuclease-free water (to final volume)
-
4 µL of 5X MARylation Reaction Buffer
-
1 µL of ITK7 dilution or DMSO (for vehicle control)
-
Recombinant PARP11 (e.g., 200 ng)
-
-
Gently mix and pre-incubate the tubes at 30°C for 15 minutes to allow the inhibitor to bind to PARP11.
-
Initiate the MARylation reaction by adding 2 µL of 10X NAD+ solution (final concentration typically 50-100 µM).
-
Incubate the reaction at 30°C for 45 minutes with gentle agitation.
-
Terminate the reaction by adding 7 µL of 4X SDS-PAGE Loading Buffer.
-
Boil the samples at 95°C for 5-10 minutes to denature the proteins.
-
The samples are now ready for SDS-PAGE and Western blot analysis.
Protocol 2: Western Blotting for Detection of PARP11 MARylation
This protocol uses a specialized recombinant reagent that specifically binds to ADP-ribose moieties, allowing for the detection of MARylated PARP11.
Materials:
-
Samples from Protocol 1
-
SDS-PAGE gels (gradient or fixed percentage, appropriate for PARP11 size)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary Detection Reagent: Anti-pan-ADP-ribose binding reagent (e.g., Millipore MABE1016), which detects both mono- and poly-ADP-ribose[7].
-
Control Primary Antibody: Anti-PARP11 antibody (to detect total PARP11 protein as a loading control).
-
HRP-conjugated secondary antibody (e.g., Anti-Rabbit IgG-HRP, if using the recommended pan-ADP-ribose reagent which is fused to a rabbit Fc tag).
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
SDS-PAGE: Load the boiled samples into the wells of an SDS-PAGE gel. Include a protein molecular weight marker. Run the gel until adequate separation is achieved[8][9].
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane according to standard protocols. PVDF is recommended for its higher binding capacity, which is beneficial for detecting low-abundance modifications[10].
-
Blocking: After transfer, rinse the membrane with TBST. Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Reagent Incubation: Dilute the anti-pan-ADP-ribose binding reagent in Blocking Buffer according to the manufacturer's recommendation. Incubate the membrane with the primary reagent overnight at 4°C with gentle agitation.
-
For a loading control, a separate blot can be run and probed with an anti-PARP11 antibody.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary reagent.
-
Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in Blocking Buffer. Incubate the membrane for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate as per the manufacturer's instructions. Immediately capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. The MARylation signal should be normalized to the total PARP11 protein signal from a control blot if performed.
Data Presentation
The inhibitory effect of ITK7 on PARP11 auto-MARylation is dose-dependent. The results from a typical experiment are summarized below.
Table 1: Quantitative Analysis of PARP11 Auto-MARylation Inhibition by ITK7
| ITK7 Concentration (nM) | Relative MARylation Signal (Normalized to Vehicle) | Standard Deviation |
| 0 (Vehicle) | 1.00 | ± 0.09 |
| 1 | 0.88 | ± 0.07 |
| 5 | 0.65 | ± 0.05 |
| 15 (approx. EC50) | 0.49 | ± 0.04 |
| 50 | 0.18 | ± 0.02 |
| 200 | 0.04 | ± 0.01 |
Note: Data are representative. Actual values should be determined experimentally. The signal is quantified by densitometry of Western blot bands.
Diagrams & Workflows
Caption: Experimental workflow for ITK7 inhibition of PARP11 auto-MARylation.
Caption: PARP11 signaling pathway and the inhibitory action of ITK7.
References
- 1. researchgate.net [researchgate.net]
- 2. cohenlabohsu.com [cohenlabohsu.com]
- 3. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 4. A Potent and Selective PARP11 Inhibitor Suggests Coupling between Cellular Localization and Catalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Anti-pan-ADP-ribose binding reagent | MABE1016 [merckmillipore.com]
- 8. origene.com [origene.com]
- 9. bio-rad.com [bio-rad.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Investigating the Role of ITK7 in Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Foreword
These application notes provide a summary of the currently understood functions of ITK7, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 11 (PARP11). While the primary inquiry for these notes was the use of ITK7 as a tool for cell cycle synchronization, a comprehensive review of published scientific literature does not support this application. Currently, there are no established protocols or data demonstrating that ITK7 can be used to effectively and reversibly arrest cells at a specific stage of the cell cycle for synchronization purposes.
The information presented herein is based on existing research into the molecular function of ITK7 and the cellular roles of its target, PARP11. This document is intended to provide an accurate overview of what is known and to guide researchers in designing experiments based on validated scientific findings.
ITK7: A Selective PARP11 Inhibitor
ITK7 is a small molecule inhibitor that has been identified as a potent and highly selective inhibitor of PARP11.[1] PARP11 is a member of the PARP family of enzymes that catalyze the transfer of ADP-ribose units to target proteins, a post-translational modification known as ADP-ribosylation. Specifically, PARP11 is a mono-ADP-ribosyltransferase (MARylating) enzyme.
The primary and best-characterized effect of ITK7 is the potent inhibition of PARP11's auto-MARylation activity.[1] This inhibition has been shown to cause the dissociation of PARP11 from the nuclear envelope, suggesting that the catalytic activity of PARP11 is linked to its subcellular localization.[1]
Quantitative Data on ITK7 Inhibition
| Parameter | Value | Cell Line | Reference |
| IC₅₀ (PARP11) | 14 nM | In vitro | [1] |
| Selectivity | >200-fold over other PARP family members | In vitro | [1] |
The Cellular Function of PARP11 and its Potential Link to the Cell Cycle
While ITK7 is not used for cell synchronization, the localization of its target, PARP11, suggests a potential role in cell division. Studies have shown that PARP11 localizes to the centrosome and spindle poles specifically during mitosis.[2] The centrosome is the primary microtubule-organizing center in animal cells, and the mitotic spindle is crucial for the accurate segregation of chromosomes during cell division. The localization of PARP11 to these structures during mitosis raises the possibility that it may play a role in the regulation of this phase of the cell cycle.
Inhibition of PARP family members, particularly PARP1 and PARP2, is known to cause mitotic defects and can lead to cell cycle arrest, typically in the G2/M phase.[3][4] These effects are often linked to the role of these PARPs in DNA damage repair and replication stress.[3][4] However, the specific consequences of inhibiting the mono-ADP-ribosylating activity of PARP11 on mitotic progression have not been fully elucidated, and this remains an area for future research.
Signaling Pathway of ITK7 Action
The known mechanism of action for ITK7 is direct and specific. It targets PARP11, inhibiting its enzymatic activity. This leads to a change in the localization of PARP11 within the cell.
Caption: Mechanism of ITK7 action on PARP11 localization.
Established Protocols for Cell Cycle Synchronization
For researchers interested in synchronizing cells, several well-established methods are widely used. The choice of method depends on the cell type and the desired stage of the cell cycle. These methods generally involve the use of chemical inhibitors that cause a reversible arrest at a specific checkpoint.
-
G1/S Phase Arrest:
-
Double Thymidine Block: This method involves treating cells with a high concentration of thymidine, which inhibits DNA synthesis. A release period followed by a second thymidine treatment synchronizes the cells at the G1/S boundary.
-
Hydroxyurea: This compound also inhibits DNA synthesis by targeting ribonucleotide reductase.
-
-
G2/M Phase Arrest:
-
CDK1 Inhibitors (e.g., RO-3306): These small molecules specifically inhibit Cyclin-Dependent Kinase 1 (CDK1), leading to a reversible arrest of cells in the G2 phase.
-
-
M Phase (Mitotic) Arrest:
-
Nocodazole: This agent depolymerizes microtubules, disrupting the formation of the mitotic spindle and causing cells to arrest in mitosis.
-
Taxol (Paclitaxel): In contrast to nocodazole, Taxol stabilizes microtubules, which also prevents proper spindle function and leads to mitotic arrest.
-
Experimental Workflow for a Typical Chemical Block Synchronization
The following diagram illustrates a general workflow for cell synchronization using a chemical inhibitor, followed by analysis.
Caption: General workflow for cell synchronization.
Conclusion and Future Directions
References
- 1. A Potent and Selective PARP11 Inhibitor Suggests Coupling between Cellular Localization and Catalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A systematic analysis of the PARP protein family identifies new functions critical for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitotic functions of poly(ADP-ribose) polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitotic functions of poly(ADP-ribose) polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of ITK Inhibitor CPI-818 in Xenograft and Syngeneic Models
A Note on Nomenclature: The initial request specified "ITK7". Our review of the scientific literature indicates that ITK7 is a potent and selective PARP11 inhibitor with currently limited public data on its use in in vivo cancer models.[1][2] However, there is extensive research on the use of CPI-818 , a selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK) , in syngeneic and other preclinical models.[3][4][5] Given the context of the request, these application notes will focus on the well-documented ITK inhibitor, CPI-818.
Introduction to ITK Inhibition with CPI-818
Interleukin-2-inducible T-cell kinase (ITK) is a crucial enzyme in the T-cell receptor (TCR) signaling pathway, playing a significant role in the development, differentiation, and function of T-cells.[3][6] Specifically, ITK is involved in modulating the balance between T-helper 1 (Th1) and T-helper 2 (Th2) cell differentiation. Inhibition of ITK can shift the immune response towards a Th1 phenotype, which is critical for anti-tumor immunity.
CPI-818 is an orally available, irreversible small molecule inhibitor of ITK.[2][7] It selectively and covalently binds to cysteine 442 of the ITK enzyme, disrupting its signaling activity.[2][7] This selective inhibition of ITK is designed to block malignant T-cell growth and modulate immune responses to be more effective against tumors.[4][5] Preclinical studies have demonstrated that CPI-818 can induce anti-tumor responses as a single agent and synergize with immune checkpoint inhibitors in various cancer models.[5]
Mechanism of Action: ITK Signaling Pathway
ITK is a key component of the signaling cascade downstream of the T-cell receptor (TCR). Upon TCR engagement with an antigen-MHC complex on an antigen-presenting cell, a series of phosphorylation events leads to the activation of ITK. Activated ITK then phosphorylates and activates Phospholipase C-gamma (PLCγ), which in turn leads to the activation of downstream signaling pathways critical for T-cell activation, proliferation, and cytokine production. By inhibiting ITK, CPI-818 disrupts this cascade, leading to a modulation of T-cell responses.
Figure 1: Simplified ITK Signaling Pathway and the inhibitory action of CPI-818.
Data from Syngeneic Models
CPI-818 has demonstrated significant anti-tumor activity in a variety of syngeneic mouse models, both as a monotherapy and in combination with other immunotherapies.
| Model | Cancer Type | Mouse Strain | CPI-818 Monotherapy Efficacy | Combination Therapy | Key Findings |
| CT26 | Colon Carcinoma | Balb/c | Statistically significant tumor growth inhibition. | Synergizes with anti-PD1 and anti-CTLA4, leading to complete tumor elimination in 100% of treated animals.[5] | Efficacy is CD8+ T-cell dependent. Increased ratio of CD8+ T-cells to regulatory T-cells (Tregs) in the tumor. |
| RENCA | Renal Cell Carcinoma | Balb/c | Statistically significant tumor growth inhibition. | Not specified | |
| B16F10 | Melanoma | C57BL/6 | Statistically significant tumor growth inhibition. | Not specified | |
| EL4 | T-cell Lymphoma | C57BL/6 | Statistically significant tumor growth inhibition. | Not specified | Increased infiltration of normal CD8+ T-cells into the tumor. |
| A20 | B-cell Lymphoma | Balb/c | Statistically significant tumor growth inhibition. | Not specified |
Experimental Protocols
General Workflow for Syngeneic Model Studies
Figure 2: General experimental workflow for in vivo syngeneic model studies.
Protocol 1: CT26 Syngeneic Colon Cancer Model
This protocol describes the use of the CT26 colon cancer model in Balb/c mice to evaluate the efficacy of CPI-818 as a monotherapy and in combination with checkpoint inhibitors.
Materials:
-
CT26 murine colon carcinoma cell line
-
6-8 week old female Balb/c mice
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
CPI-818
-
Vehicle for CPI-818
-
Anti-mouse PD-1 antibody
-
Anti-mouse CTLA-4 antibody
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture CT26 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 2-3 days to maintain exponential growth.
-
Cell Preparation for Implantation: On the day of implantation, harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 2 x 10^6 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the right flank of each Balb/c mouse.[8]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 75-120 mm³, randomize mice into treatment groups (n=8-10 mice per group).[9]
-
Treatment Administration:
-
Vehicle Control: Administer the vehicle for CPI-818 orally, daily.
-
CPI-818 Monotherapy: Administer CPI-818 orally, daily.
-
Combination Therapy: Administer CPI-818 orally, daily, and administer anti-PD-1 and anti-CTLA-4 antibodies intraperitoneally at suboptimal doses.
-
-
Endpoint Analysis: Continue treatment and tumor monitoring for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size. At the endpoint, euthanize mice and excise tumors for further analysis (e.g., weight, immunohistochemistry for immune cell infiltration).
-
Immune Cell Analysis (Optional): Tumors can be dissociated to single-cell suspensions for flow cytometric analysis of tumor-infiltrating lymphocytes (TILs), including CD4+, CD8+, and regulatory T-cell populations.
Protocol 2: EL4 Syngeneic T-cell Lymphoma Model
This protocol outlines the use of the EL4 T-cell lymphoma model in C57BL/6 mice to assess the efficacy of CPI-818.
Materials:
-
EL4 murine T-cell lymphoma cell line
-
6-8 week old female C57BL/6 mice
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
CPI-818 and vehicle
-
Calipers, syringes, and needles
Procedure:
-
Cell Culture and Preparation: Culture and prepare EL4 cells as described for the CT26 model.
-
Tumor Implantation: Subcutaneously inject 100 µL of EL4 cell suspension into the flank of C57BL/6 mice.
-
Tumor Growth and Randomization: Monitor tumor growth and randomize mice into treatment groups when tumors reach the desired size.
-
Treatment: Administer vehicle or CPI-818 orally, daily.
-
Endpoint and Analysis: Monitor tumor growth and perform endpoint analysis as described in the CT26 protocol. In this model, it is particularly relevant to analyze the infiltration of normal CD8+ T-cells into the tumor, as this has been shown to be a mechanism of action for CPI-818 in this context.
Conclusion
The ITK inhibitor CPI-818 has demonstrated promising anti-tumor activity in a range of syngeneic models. Its mechanism of action, which involves the modulation of the host immune system to promote a Th1-skewed anti-tumor response, makes it a compelling candidate for both monotherapy and combination with immune checkpoint inhibitors. The protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of ITK inhibition in preclinical cancer models.
References
- 1. [PDF] T-cell signaling regulated by the Tec family kinase, Itk. | Semantic Scholar [semanticscholar.org]
- 2. Facebook [cancer.gov]
- 3. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CPI-818 Data Highlights Potential for ITK Inhibition as a New Immunotherapy Approach for the Treatment of T Cell Lymphoma - BioSpace [biospace.com]
- 5. Corvus Pharmaceuticals to Present New CPI-818 Data Demonstrating the Potential of ITK Inhibition as a Treatment for Solid Tumors at the American Association for Cancer Research (AACR) Annual Meeting | Corvus Pharmaceuticals [investor.corvuspharma.com]
- 6. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Syngeneic tumor model [bio-protocol.org]
- 9. meliordiscovery.com [meliordiscovery.com]
Troubleshooting & Optimization
ITK7 Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating and understanding potential off-target effects of ITK7, a potent and selective PARP11 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is ITK7 and what is its primary target?
ITK7 is a small molecule inhibitor designed to be a potent and highly selective inhibitor of Poly(ADP-ribose) polymerase 11 (PARP11).[1][2][3][4] Its primary on-target effect is the inhibition of the mono-ADP-ribosylation (MARylation) activity of PARP11.[2][4] A key cellular effect observed upon ITK7 treatment is the dissociation of PARP11 from the nuclear envelope, suggesting a link between its catalytic activity and subcellular localization.[1][2][4]
Q2: Is ITK7 known to have off-target effects?
Currently, published literature emphasizes the high selectivity of ITK7 for PARP11, with over 200-fold selectivity against other PARP family members.[2][4] However, like any small molecule inhibitor, the potential for off-target binding exists, especially at higher concentrations. While specific off-target interactions for ITK7 have not been extensively documented in publicly available research, the broader class of PARP inhibitors has been shown to sometimes exhibit off-target activity against other protein families, such as kinases.[5][6][7] Therefore, it is crucial for researchers to empirically determine the selectivity profile of ITK7 in their specific experimental system.
Q3: What are some unexpected phenotypes that might indicate off-target effects?
If you observe cellular phenotypes that are not readily explained by the known functions of PARP11, it may be worth investigating potential off-target effects. Such phenotypes could include:
-
Unexpected changes in cell cycle progression.
-
Activation or inhibition of signaling pathways not known to be regulated by PARP11.
-
Cellular toxicity at concentrations where the on-target effect is expected to be saturated.
-
Alterations in cellular morphology unrelated to PARP11 function.
Q4: How can I experimentally assess the potential off-target effects of ITK7?
Several robust methods can be employed to profile the selectivity of ITK7 and identify potential off-target interactions. These include:
-
Kinome Scanning: Profiling ITK7 against a large panel of kinases to identify any potential off-target kinase inhibition.[8][9][10][11][12]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding. It can be used to confirm on-target engagement and identify novel interactors.
-
NanoBRET™ Target Engagement Assays: A live-cell method to quantify compound binding to a target protein, which can be adapted to assess binding to potential off-target proteins.[13][14][15]
-
Phenotypic Screening: Utilizing high-content imaging or other phenotypic platforms to compare the cellular fingerprint of ITK7 with that of other, more well-characterized inhibitors.[16][17][18][19]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Off-target effects at the concentration used. | Perform a dose-response curve to determine the optimal concentration for on-target activity with minimal off-target effects. |
| Unexpected cellular toxicity | Off-target binding leading to cytotoxicity. | Profile ITK7 against a panel of common off-target liabilities (e.g., kinases, GPCRs). Lower the concentration of ITK7 if possible. |
| Phenotype does not match PARP11 knockdown/knockout | The observed phenotype may be due to an off-target effect of ITK7. | Use a secondary, structurally distinct PARP11 inhibitor as a control. Perform a rescue experiment by overexpressing a resistant PARP11 mutant. |
| Difficulty validating on-target engagement | Issues with the experimental system or assay conditions. | Utilize a direct target engagement assay like CETSA or NanoBRET™ to confirm that ITK7 is binding to PARP11 in your cells at the concentrations used. |
Quantitative Data Summary
Since specific off-target data for ITK7 is not publicly available, the following tables are provided as templates for researchers to organize their own experimental findings when assessing the selectivity of ITK7.
Table 1: Kinase Selectivity Profile of ITK7 (Example Template)
| Kinase Target | % Inhibition @ 1 µM ITK7 | IC50 (nM) |
| Kinase A | ||
| Kinase B | ||
| Kinase C | ||
| ... |
Table 2: PARP Family Selectivity of ITK7 (Example Template)
| PARP Family Member | IC50 (nM) | Fold Selectivity vs. PARP11 |
| PARP1 | ||
| PARP2 | ||
| PARP... | ||
| PARP11 | 14 | 1 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for ITK7 Target Engagement
This protocol is a generalized procedure for assessing the engagement of ITK7 with its target, PARP11, in a cellular context.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of ITK7 or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Heating: After treatment, heat the cells in a PCR cycler at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. The amount of soluble PARP11 can be quantified by Western blotting or other antibody-based detection methods. An increase in the thermal stability of PARP11 in the presence of ITK7 indicates target engagement.
Protocol 2: NanoBRET™ Target Engagement Assay for ITK7
This protocol provides a general workflow for quantifying the interaction of ITK7 with a protein of interest in live cells.
-
Cell Preparation: Co-transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase and a carrier DNA. Plate the transfected cells in a white, opaque 96-well plate.
-
Compound Addition: Prepare serial dilutions of ITK7 in Opti-MEM. Add the diluted compound to the cells.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer, which also binds to the target protein, to the wells.
-
Substrate Addition and Signal Detection: Add the Nano-Glo® substrate and the extracellular NanoLuc® inhibitor. Immediately measure the donor (450 nm) and acceptor (610 nm) emission signals.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio with increasing concentrations of ITK7 indicates displacement of the tracer and therefore, target engagement.
Visualizations
Caption: On-target effect of ITK7 on PARP11 localization and activity.
Caption: Troubleshooting workflow for unexpected phenotypes with ITK7.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. researchgate.net [researchgate.net]
- 4. A Potent and Selective PARP11 Inhibitor Suggests Coupling between Cellular Localization and Catalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. icr.ac.uk [icr.ac.uk]
- 6. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 7. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extending kinome coverage by analysis of kinase inhibitor broad profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. NanoBRET® TE Assays for PARPs and PARG [promega.in]
- 14. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 15. Advancing Therapeutic Insights: The Impact of NanoBRET® Target Engagement [promega.com]
- 16. Phenotypic screening models for rapid diagnosis of genetic variants and discovery of personalized therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phenotypic Screening – Advances in Technologies and Techniques | Technology Networks [technologynetworks.com]
- 18. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
Optimizing ITK7 for Cell-Based Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of ITK7 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of ITK7?
ITK7 is a potent and highly selective small molecule inhibitor of Poly(ADP-ribose) polymerase 11 (PARP11).[1][2][3] It has been shown to inhibit PARP11's mono-ADP-ribosylation (MARylation) activity with a reported IC50 value of approximately 14 nM.[1][3] It is crucial to distinguish ITK7 from general inhibitors of Interleukin-2-inducible T-cell kinase (ITK), a different enzyme that is a key regulator in T-cell receptor signaling pathways.[4][5][6] While both are kinase inhibitors, they target distinct proteins and cellular processes.
Q2: What is the mechanism of action for ITK7 in a cellular context?
In cells, ITK7 effectively inhibits the auto-MARylation activity of PARP11.[1] A significant downstream effect of this inhibition is the dissociation of PARP11 from the nuclear envelope, suggesting that the enzyme's catalytic activity is linked to its cellular localization.[2]
Q3: What is the recommended starting concentration range for ITK7 in cell-based assays?
The optimal concentration of ITK7 is highly dependent on the cell type and the specific assay endpoint. Based on published data, a dose-response experiment is recommended.
A typical starting range for ITK7 in cell culture experiments, such as those performed in HeLa cells, is between 0.03 µM and 3 µM .[1] A common practice is to perform a serial dilution across a logarithmic scale to identify the EC50 (half-maximal effective concentration) for the desired phenotype.
Experimental Protocols & Data
General Protocol: Treating Cultured Cells with ITK7
This protocol provides a general framework for treating adherent cells in a 96-well plate format.
-
Cell Seeding: Plate cells in a 96-well clear-bottom, black-walled microplate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[7] Seeding density is critical and should be optimized to ensure cells are in a logarithmic growth phase during the experiment.[8][9]
-
Compound Preparation: Prepare a stock solution of ITK7 in a suitable solvent, such as DMSO. Subsequently, create serial dilutions in a complete cell culture medium to achieve the final desired concentrations. Remember to prepare a vehicle control (medium with the same percentage of DMSO used for the highest ITK7 concentration).
-
Cell Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the various concentrations of ITK7 or the vehicle control.
-
Incubation: Return the plate to the incubator and incubate for the desired experimental duration (e.g., 4, 24, 48, or 72 hours). The incubation time is a critical variable that must be optimized.[10]
-
Assay Endpoint Measurement: Following incubation, proceed with the specific cell-based assay (e.g., viability, apoptosis) to measure the effect of the treatment.
Protocol: Caspase-3/7 Activity Assay for Apoptosis
This assay quantifies the activation of caspases 3 and 7, key markers of apoptosis, using a luminescent substrate.
Materials:
-
Cells treated with ITK7 (as described above).
-
Caspase-Glo® 3/7 Assay Kit (e.g., Promega, G8090).[11]
-
White-walled, opaque 96-well plates suitable for luminescence.
-
Luminometer.
Methodology:
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared reagent to each well of the 96-well plate.
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Normalize the data by subtracting the background luminescence (from wells with no cells) and express the results as a fold change relative to the vehicle-treated control cells.
Data Summary: ITK7 Experimental Parameters
The following table summarizes key quantitative parameters for designing experiments with ITK7, based on available literature.
| Parameter | Cell Line Example | Value/Range | Reference(s) |
| Inhibitor Concentration | HeLa | 0.03 - 3 µM | [1] |
| Cell Seeding Density | Melanoma Cells | 10,000 cells/well (96-well) | [11] |
| (96-well plate) | HCT116, MDA-MB-361 | ~4,000 cells/well (96-well) | [10] |
| Incubation Time | HCT116, MDA-MB-361 | 4 - 24 hours | [10] |
| Positive Control (Apoptosis) | Melanoma Cells | 100 nM Staurosporine | [11] |
Visualizing Workflows and Pathways
ITK Signaling Pathway (T-Cell Specific)
While ITK7 targets PARP11, many researchers in immunology work with inhibitors of ITK (Interleukin-2-inducible T-cell kinase) . The diagram below illustrates the canonical ITK signaling pathway in T-cells, a common area of investigation for kinase inhibitors.
Experimental Workflow: Cell Viability Assay
This workflow outlines the key steps for assessing the effect of ITK7 on cell viability.
Troubleshooting Guide
Problem: High variability between replicate wells.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogenous before and during plating. Use reverse pipetting techniques to dispense cells. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even settling.[9] |
| Pipetting Errors | Calibrate pipettes regularly.[8] When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and inaccurate volumes. |
| Edge Effects | Evaporation from wells on the plate's perimeter can concentrate media components. Avoid using the outer wells for experimental data; instead, fill them with sterile water or PBS to create a humidity barrier.[9] |
| Compound Precipitation | ITK7 may precipitate at high concentrations or in certain media.[1] Visually inspect the prepared media under a microscope. If precipitation occurs, consider using a different solvent or adding a solubilizing agent, ensuring it doesn't affect cell health. |
Problem: No observable effect of ITK7, even at high concentrations.
This decision tree can help diagnose a lack of inhibitor effect.
Problem: Excessive cell death in all wells, including vehicle control.
| Possible Cause | Recommended Solution |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells. Ensure the final DMSO concentration in the media is low (typically <0.5%) and consistent across all wells, including the "no-drug" control. |
| Poor Cell Health | The initial cell culture may have been unhealthy. Always use cells with high viability (>90%) that are in their exponential growth phase. Do not use cells that are over-confluent or have been passaged too many times.[8][12] |
| Contamination | Microbial contamination (bacteria, yeast, mycoplasma) can cause widespread cell death. Regularly test cell stocks for mycoplasma. If contamination is suspected, discard the culture and start a new one from a frozen, uncontaminated stock. |
| Off-Target Effects | While ITK7 is selective, all inhibitors have the potential for off-target effects, especially at high concentrations.[13][14] If cytotoxicity is observed at concentrations far below the expected IC50 for the primary target, consider investigating potential off-target liabilities. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Potent and Selective PARP11 Inhibitor Suggests Coupling between Cellular Localization and Catalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Itk inhibitors block T-cell activation and murine lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selectscience.net [selectscience.net]
- 8. biocompare.com [biocompare.com]
- 9. marinbio.com [marinbio.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. IL-2 Inducible T-cell Kinase, a Novel Therapeutic Target in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
common challenges in working with PARP11 inhibitors
Welcome to the technical support center for researchers working with PARP11 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with PARP11 inhibitors?
While the most well-characterized PARP11 inhibitor, ITK7, is reported to be highly selective (>200-fold) for PARP11 over other PARP family members, it is crucial to consider potential off-target effects, a common challenge with small molecule inhibitors.[1][2] For instance, some pan-PARP inhibitors have been shown to interact with kinases.[3] When using a new PARP11 inhibitor, it is advisable to perform kinome scanning or similar profiling to identify potential off-target interactions that could influence experimental outcomes.
Q2: My PARP11 inhibitor has poor solubility. How can I improve it for my experiments?
Poor aqueous solubility is a frequent issue with small molecule inhibitors.[4] If you are experiencing solubility problems with your PARP11 inhibitor, consider the following:
-
Solvent Choice: For in vitro assays, dissolving the inhibitor in a small amount of DMSO before diluting it in the aqueous assay buffer is a common practice. However, ensure the final DMSO concentration is low (typically <1%) to avoid affecting enzyme activity or cell health.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly improve solubility.
-
Salt Forms: If you have access to different salt forms of the inhibitor, they may exhibit different solubility profiles.[4]
-
Use of Excipients: In some cases, non-ionic surfactants or cyclodextrins can be used to enhance solubility, particularly for in vivo studies. However, their compatibility with your specific assay must be validated.
Q3: How can I confirm that my PARP11 inhibitor is active in cells?
Confirming target engagement and activity in a cellular context is a critical step. Here are a few approaches:
-
Cellular Thermal Shift Assay (CETSA): This method can be used to demonstrate that the inhibitor binds to PARP11 in intact cells.
-
Monitoring Downstream Signaling: Since PARP11 is known to regulate the interferon signaling pathway, you can measure the expression of interferon-stimulated genes (ISGs) like IFIT1 and ISG15 in response to interferon stimulation in the presence and absence of your inhibitor. Inhibition of PARP11 should lead to an enhanced interferon response.
-
Cellular Localization: The potent and selective PARP11 inhibitor ITK7 has been shown to cause PARP11 to dissociate from the nuclear envelope.[1][2] This change in subcellular localization can be monitored by immunofluorescence microscopy in treated cells.
Q4: Are there known mechanisms of resistance to PARP11 inhibitors?
Currently, specific mechanisms of acquired resistance to PARP11 inhibitors have not been extensively studied, as these inhibitors are still in the preclinical stages of development. However, mechanisms of resistance to the more clinically advanced PARP1/2 inhibitors are well-documented and may provide insights into potential resistance mechanisms for PARP11 inhibitors. These include:
-
Restoration of Homologous Recombination: This is a primary mechanism of resistance to PARP1/2 inhibitors.[1][5][6][7]
-
Increased Drug Efflux: Overexpression of drug efflux pumps like P-glycoprotein (encoded by the ABCB1 gene) can reduce the intracellular concentration of the inhibitor.[1][6]
-
Target Alteration: Mutations in the drug-binding site of the target protein can prevent the inhibitor from binding effectively.
Troubleshooting Guides
In Vitro Enzymatic Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High background signal in "no enzyme" control | Contamination of reagents with active enzyme or non-specific binding of detection reagents. | - Use fresh, dedicated reagents for control wells.- Ensure thorough washing steps to remove unbound detection molecules. |
| Low or no signal in "enzyme" control | Inactive enzyme, incorrect buffer conditions, or degraded substrate (NAD+). | - Confirm the activity of the enzyme stock with a positive control inhibitor.- Verify the pH and composition of the assay buffer.- Use freshly prepared or properly stored NAD+. |
| Inconsistent results between replicates | Pipetting errors, temperature fluctuations, or uneven plate reading. | - Use calibrated pipettes and a master mix for dispensing reagents.- Ensure uniform temperature across the plate during incubation.- Check the plate reader for any inconsistencies in well readings. |
| Inhibitor appears inactive | Poor solubility, inhibitor degradation, or incorrect concentration. | - Confirm the inhibitor is fully dissolved in the assay buffer.- Prepare fresh inhibitor dilutions for each experiment.- Verify the calculated final concentration of the inhibitor in the assay. |
Cell-Based Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High cell toxicity even at low inhibitor concentrations | Off-target effects of the inhibitor or sensitivity of the cell line. | - Perform a dose-response curve to determine the optimal non-toxic concentration.- Test the inhibitor in a different cell line to assess cell-type specific toxicity.- If possible, test for known off-target activities. |
| No observable effect of the inhibitor on the cellular phenotype | Poor cell permeability of the inhibitor, rapid metabolism of the inhibitor, or insufficient incubation time. | - Use a cell permeability assay to assess inhibitor uptake.- Increase the inhibitor concentration or incubation time.- Consider using a more sensitive readout for the cellular phenotype. |
| Variability in downstream signaling readouts (e.g., gene expression) | Inconsistent cell density, passage number, or stimulation conditions. | - Maintain consistent cell culture practices, including seeding density and passage number.- Ensure precise timing and concentration of any stimulating agents (e.g., interferon).- Include appropriate positive and negative controls for the signaling pathway. |
Quantitative Data
The following table summarizes the available data for the well-characterized PARP11 inhibitor, ITK7. As more PARP11 inhibitors are developed, this table can be expanded to include comparative data.
| Inhibitor | Target | IC50 (nM) | EC50 (nM) | Selectivity | Solubility | Cell Permeability |
| ITK7 | PARP11 | 14 | 13 | >200-fold over other PARPs | Not reported | Demonstrated cellular activity |
Experimental Protocols
In Vitro PARP11 Enzymatic Activity Assay (Chemiluminescent)
This protocol is adapted from commercially available PARP11 assay kits and general methods for measuring mono-ADP-ribosyltransferase activity.
Materials:
-
Recombinant human PARP11 enzyme
-
Histone-coated 96-well plate
-
PARP11 assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 2 mM MgCl2, 1 mM DTT)
-
Biotinylated NAD+
-
PARP11 inhibitor (e.g., ITK7) and DMSO
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of the PARP11 inhibitor in DMSO, then dilute in PARP11 assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare a solution of recombinant PARP11 in assay buffer. The optimal concentration should be determined empirically.
-
Prepare a solution of biotinylated NAD+ in assay buffer. The optimal concentration is typically near the Km of the enzyme for NAD+.
-
-
Assay Protocol:
-
Add 50 µL of the diluted PARP11 inhibitor or vehicle control (assay buffer with DMSO) to the wells of the histone-coated 96-well plate.
-
Add 25 µL of the diluted PARP11 enzyme to each well, except for the "no enzyme" control wells (add 25 µL of assay buffer instead).
-
Initiate the enzymatic reaction by adding 25 µL of the biotinylated NAD+ solution to all wells.
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Wash the plate 3 times with 200 µL of wash buffer per well.
-
Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate 3 times with 200 µL of wash buffer per well.
-
Add 100 µL of chemiluminescent substrate to each well.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (from "no enzyme" control wells) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
PARP11 Signaling Pathway in Interferon Response
References
- 1. researchgate.net [researchgate.net]
- 2. A Potent and Selective PARP11 Inhibitor Suggests Coupling between Cellular Localization and Catalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. Discovery of potent 2,4-difluoro-linker poly(ADP-ribose) polymerase 1 inhibitors with enhanced water solubility and in vivo anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cohenlabohsu.com [cohenlabohsu.com]
- 6. Small-Molecule Screening Assay for Mono-ADP-Ribosyltransferases | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
appropriate experimental controls for ITK7 studies
Welcome to the technical support center for ITK7 studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting experiments involving the PARP11 inhibitor, ITK7.
Frequently Asked Questions (FAQs)
Q1: What is ITK7 and what is its primary cellular target?
A1: ITK7 is a potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase 11 (PARP11).[1][2][3] PARP11 is an enzyme that catalyzes mono-ADP-ribosylation (MARylation), a post-translational modification where a single ADP-ribose moiety is transferred to a substrate protein.[1][4] ITK7 has been shown to have high selectivity for PARP11 over other PARP family members.[2]
Q2: What is the known signaling pathway involving PARP11 that is affected by ITK7?
A2: PARP11 is a negative regulator of the type I interferon (IFN-I) signaling pathway. It exerts this function by mono-ADP-ribosylating the E3 ubiquitin ligase β-transducin repeat-containing protein (β-TrCP). This modification enhances the ubiquitination and subsequent degradation of the type I interferon alpha/beta receptor subunit 1 (IFNAR1).[1][5][6] By inhibiting PARP11, ITK7 is expected to stabilize IFNAR1 levels, thereby enhancing the cellular response to type I interferons.
Q3: What are the essential positive and negative controls for an experiment using ITK7?
A3: Appropriate controls are crucial for validating the effects of ITK7.
-
Positive Controls :
-
A known activator of the downstream pathway you are studying (e.g., IFN-α to stimulate the interferon pathway).
-
A compound with a known inhibitory effect on PARP11, if available, to compare with ITK7.
-
For knockdown experiments, a validated siRNA targeting PARP11 can serve as a positive control for the expected phenotype.[7]
-
-
Negative Controls :
-
Vehicle control (e.g., DMSO), used to dissolve ITK7, at the same final concentration as in the experimental conditions.
-
An inactive structural analog of ITK7, if available, to control for off-target effects.
-
In RNAi experiments, a non-targeting or scrambled siRNA is a critical negative control.[7]
-
Troubleshooting Guides
Western Blotting
Problem: No change in the level of my protein of interest after ITK7 treatment.
| Possible Cause | Troubleshooting Steps |
| Ineffective ITK7 concentration or incubation time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of ITK7 treatment for your cell type and target. The reported EC50 for ITK7 inhibiting PARP11 auto-MARylation in cells is 13 nM.[3] |
| Low abundance of the target protein | Consider enriching your protein of interest through immunoprecipitation before Western blotting. |
| Antibody issues | Ensure your primary antibody is validated for Western blotting and recognizes the target protein. Use a positive control lysate from cells known to express the protein. |
| PARP11 is not involved in regulating your protein of interest | Re-evaluate the literature to confirm the link between PARP11 and your target. Consider that the effect of PARP11 inhibition might be cell-type specific. |
Problem: Inconsistent results in downstream signaling (e.g., pSTAT1 levels) after ITK7 treatment and IFN-α stimulation.
| Possible Cause | Troubleshooting Steps |
| Variability in cell health or density | Ensure consistent cell seeding density and monitor cell viability. Stressed or overly confluent cells may respond differently to stimuli. |
| Timing of ITK7 and IFN-α treatment | Optimize the pre-incubation time with ITK7 before adding IFN-α. A sufficient pre-treatment period is necessary for ITK7 to inhibit PARP11 and lead to the stabilization of IFNAR1. |
| Lysate preparation | Use fresh lysis buffer containing protease and phosphatase inhibitors to preserve protein modifications. |
Immunofluorescence
Problem: I don't observe the expected change in PARP11 localization after ITK7 treatment.
ITK7 has been reported to cause PARP11 to dissociate from the nuclear envelope.[2][3]
| Possible Cause | Troubleshooting Steps |
| Suboptimal ITK7 treatment | Verify the concentration and incubation time of ITK7. A time-course experiment may be necessary to capture the dynamic process of dissociation. |
| Fixation and permeabilization artifacts | Test different fixation (e.g., paraformaldehyde, methanol) and permeabilization (e.g., Triton X-100, saponin) conditions, as these can affect antigen accessibility and protein localization.[8] |
| Antibody performance in immunofluorescence | Confirm that your PARP11 antibody is validated for immunofluorescence. Co-stain with a nuclear envelope marker (e.g., Lamin B1 or NUP153) to accurately assess localization.[9] |
| Cell line differences | The localization of PARP11 and its response to ITK7 may vary between cell lines. The dissociation effect has been observed in HeLa cells.[3][9] |
Quantitative Data Summary
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 14 nM | PARP11 | In vitro biochemical assay | [3] |
| EC50 | 13 nM | PARP11-dependent auto-MARylation | In-cell assay | [3] |
| Selectivity | >200-fold | Over other PARP family members | In vitro biochemical assay | [2] |
Key Experimental Protocols
Protocol 1: Assessing PARP11 Activity via Western Blot
This protocol aims to indirectly assess PARP11 activity by measuring the levels of its downstream target, IFNAR1.
-
Cell Culture and Treatment:
-
Plate cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of harvest.
-
Pre-treat cells with a range of ITK7 concentrations (e.g., 10 nM, 50 nM, 100 nM) or vehicle control (DMSO) for a predetermined time (e.g., 3 hours).[3]
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against IFNAR1.
-
As a loading control, probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Controls:
-
Negative Control: Vehicle (DMSO) treated cells.
-
Positive Control for Pathway: Cells treated with IFN-α to induce IFNAR1 internalization and degradation (in the absence of ITK7).
-
Loading Control: GAPDH or β-actin to ensure equal protein loading.
-
Protocol 2: Visualizing PARP11 Cellular Localization via Immunofluorescence
This protocol is for observing the ITK7-induced dissociation of PARP11 from the nuclear envelope.
-
Cell Culture and Treatment:
-
Grow cells on sterile glass coverslips in a multi-well plate.
-
Treat cells with the effective concentration of ITK7 or vehicle control (DMSO) for the desired time.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with a primary antibody against PARP11 overnight at 4°C. For co-localization, also include a primary antibody for a nuclear envelope marker (e.g., Lamin B1).
-
Wash with PBST.
-
Incubate with appropriate Alexa Fluor-conjugated secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging:
-
Mount coverslips on microscope slides.
-
Image using a confocal microscope.
-
-
Controls:
-
Negative Control: Vehicle (DMSO) treated cells to show baseline PARP11 localization at the nuclear envelope.
-
Secondary Antibody Control: A sample incubated only with the secondary antibody to check for non-specific binding.
-
Visualizations
References
- 1. PARP enzymes and mono-ADP-ribosylation: advancing the connection from interferon-signalling to cancer biology | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 2. A Potent and Selective PARP11 Inhibitor Suggests Coupling between Cellular Localization and Catalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Beyond PARP1: The Potential of Other Members of the Poly (ADP-Ribose) Polymerase Family in DNA Repair and Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADP-ribosyltransferase PARP11 modulates the interferon antiviral response by mono-ADP-ribosylating the ubiquitin E3 ligase β-TrCP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Spermatid Head Elongation with Normal Nuclear Shaping Requires ADP-Ribosyltransferase PARP11 (ARTD11) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting ITK7 Experimental Variability
Welcome to the technical support center for ITK7, a potent and selective PARP11 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot variability in experimental results when working with ITK7.
Frequently Asked Questions (FAQs)
Q1: What is ITK7 and what is its primary mechanism of action?
A1: ITK7 is a potent and selective small-molecule inhibitor of Poly(ADP-ribose) polymerase 11 (PARP11).[1][2] Its primary mechanism of action is the inhibition of the mono-ADP-ribosylation (MARylation) activity of PARP11.[2] ITK7 has been shown to have a high selectivity for PARP11 over other PARP family members.[2]
Q2: What is the observed effect of ITK7 on PARP11's cellular localization?
A2: Treatment with ITK7 has been observed to cause PARP11 to dissociate from the nuclear envelope.[2] This suggests a link between the catalytic activity of PARP11 and its subcellular localization.
Q3: What are the recommended storage and handling conditions for ITK7?
A3: For long-term storage, ITK7 stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guides
Variability in experimental results can arise from multiple factors, from reagent handling to assay execution. Below are troubleshooting guides for common experimental setups using ITK7.
Guide 1: Inconsistent Inhibition of PARP11 Activity
Issue: High variability in the measured inhibition of PARP11's auto-MARylation activity.
| Potential Cause | Recommended Solution |
| ITK7 Degradation | Prepare fresh ITK7 working solutions from a new aliquot of the stock solution for each experiment. Ensure proper storage of the stock solution at -80°C or -20°C.[1] |
| Inaccurate ITK7 Concentration | Verify the concentration of your stock solution. If possible, perform a dose-response curve to confirm the EC50 value, which is reported to be around 13 nM for inhibiting PARP11 auto-MARylation in cells.[1] |
| Cell Health and Density | Ensure consistent cell density and viability across all experimental wells. Stressed or overly confluent cells can exhibit altered signaling pathways. |
| Assay Reagent Variability | Use a consistent source and lot for all assay reagents, including cell culture media, lysis buffers, and detection antibodies. |
| Incubation Time | Optimize and strictly control the incubation time with ITK7. A 3-hour incubation has been shown to be effective.[1] |
Troubleshooting Workflow for Inconsistent PARP11 Inhibition
A troubleshooting flowchart for inconsistent PARP11 inhibition results.
Guide 2: Variability in PARP11 Cellular Localization Imaging
Issue: Inconsistent or unexpected results in live-cell imaging experiments observing PARP11 dissociation from the nuclear envelope.
| Potential Cause | Recommended Solution |
| Suboptimal ITK7 Concentration | Perform a titration of ITK7 concentration to determine the optimal dose for observing the localization change in your specific cell line. |
| Imaging Time Point | The dissociation of PARP11 may be a dynamic process. Capture images at multiple time points after ITK7 treatment to identify the optimal window for observation. |
| Cell Fixation/Permeabilization Issues | If using fixed-cell imaging, ensure that the fixation and permeabilization protocol does not disrupt the nuclear envelope or cause artifactual protein localization. |
| Phototoxicity | Minimize laser exposure during live-cell imaging to prevent cell stress and death, which can lead to changes in protein localization. |
| Transfection Efficiency | If using fluorescently tagged PARP11, ensure consistent transfection efficiency across experiments. Low or variable expression levels can affect the reliability of localization studies. |
Experimental Workflow for PARP11 Localization Assay
A generalized workflow for studying PARP11 localization with ITK7.
Key Experimental Protocols
Protocol 1: PARP11 Auto-MARylation Inhibition Assay in Cells
-
Cell Culture: Plate cells (e.g., HeLa) at a consistent density and allow them to adhere overnight.
-
ITK7 Treatment: Treat cells with varying concentrations of ITK7 (e.g., 0, 0.03, 0.1, 0.3, 1, 3 µM) for a specified time, such as 3 hours.[1]
-
Cell Lysis: Wash cells with PBS and lyse with a suitable lysis buffer containing protease inhibitors.
-
Western Blotting:
-
Separate cell lysates by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate with a primary antibody specific for PARP11.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities to determine the extent of PARP11 auto-MARylation inhibition.
Protocol 2: Live-Cell Imaging of PARP11 Localization
-
Cell Culture and Transfection: Plate cells on glass-bottom dishes suitable for microscopy. Transfect cells with a plasmid encoding a fluorescently tagged PARP11 (e.g., GFP-PARP11).
-
ITK7 Treatment: After allowing for protein expression (typically 24-48 hours post-transfection), replace the medium with fresh medium containing the desired concentration of ITK7 or a vehicle control.
-
Live-Cell Imaging:
-
Place the dish on the microscope stage equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
Acquire images at regular intervals to observe the dynamics of PARP11 localization.
-
-
Image Analysis: Analyze the acquired images to quantify the change in PARP11 localization from the nuclear envelope over time.
Signaling Pathway
ITK7's Impact on PARP11 Function and Localization
ITK7 inhibits PARP11's catalytic activity, leading to its dissociation from the nuclear envelope.
References
Technical Support Center: Mitigating Cytotoxicity in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential cytotoxicity associated with kinase inhibitors in long-term experiments. A primary focus is placed on inhibitors of Interleukin-2-inducible T-cell kinase (ITK), a key signaling molecule in T-cells. Additionally, this guide addresses potential confusion with a compound designated ITK7, which is a PARP11 inhibitor.
Section 1: Understanding and Mitigating Cytotoxicity of ITK Inhibitors
Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase crucial for T-cell receptor (TCR) signaling, making it a significant target in immunology and oncology research.[1][2] While ITK inhibitors are valuable research tools and potential therapeutics, their long-term use in cell culture can lead to cytotoxicity.
Frequently Asked Questions (FAQs) about ITK Inhibitor Cytotoxicity
Q1: Why am I observing increased cell death in my long-term cultures with an ITK inhibitor?
A1: Increased cell death in long-term cultures treated with an ITK inhibitor can stem from several factors:
-
On-target effects: Prolonged inhibition of ITK can interfere with normal T-cell signaling pathways essential for survival and proliferation.[3]
-
Off-target effects: The inhibitor may bind to and affect other kinases or proteins within the cell, leading to unintended and toxic consequences.[4][5]
-
Compound stability: The inhibitor may degrade over time in culture media, producing toxic byproducts.
-
Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be cytotoxic at higher concentrations or with prolonged exposure.
-
General cell culture stress: Long-term experiments inherently increase the risk of issues like nutrient depletion, waste accumulation, and contamination, which can be exacerbated by the presence of a bioactive compound.[6][]
Q2: How can I differentiate between on-target and off-target cytotoxicity?
A2: Differentiating between on-target and off-target effects is crucial for interpreting your results. Here are a few strategies:
-
Use multiple inhibitors: Compare the effects of structurally different inhibitors that target ITK. If they produce similar cytotoxic profiles, the effect is more likely to be on-target.
-
Rescue experiments: If possible, introduce a constitutively active downstream effector of ITK to see if it rescues the cells from cytotoxicity.
-
Knockdown/knockout models: Compare the phenotype of inhibitor-treated cells with that of cells where ITK has been genetically knocked down or knocked out.
-
Kinome profiling: Use commercially available services to screen your inhibitor against a panel of kinases to identify potential off-target interactions.
Q3: What is a typical working concentration for ITK inhibitors, and how do I determine the optimal concentration for my long-term experiment?
A3: The optimal concentration is highly dependent on the specific inhibitor and your cell type.
-
Start with the IC50/EC50: The half-maximal inhibitory/effective concentration is a good starting point. However, for long-term studies, you may need to use a lower concentration to minimize toxicity.
-
Dose-response curve: Perform a short-term (24-72 hour) dose-response experiment to determine the concentration at which you see the desired biological effect without significant cytotoxicity.
-
Long-term viability assay: Based on the short-term data, perform a longer-term experiment (e.g., 7-14 days) with a narrower range of concentrations to identify the highest concentration that maintains cell viability over time.
Troubleshooting Guide for ITK Inhibitor Cytotoxicity
This guide provides a step-by-step approach to identifying and resolving common issues encountered during long-term experiments with ITK inhibitors.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Gradual decrease in cell viability over several days/weeks. | 1. Inhibitor concentration is too high for long-term exposure.2. Accumulation of toxic metabolites.3. Depletion of essential nutrients. | 1. Lower the inhibitor concentration.2. Increase the frequency of media changes.3. Supplement the media with additional nutrients (e.g., non-essential amino acids, vitamins). |
| Sudden and widespread cell death. | 1. Contamination (bacterial, fungal, or mycoplasma).2. Error in inhibitor concentration calculation.3. Degradation of the inhibitor into a highly toxic compound. | 1. Visually inspect the culture for signs of contamination and perform a mycoplasma test.2. Prepare a fresh stock of the inhibitor and verify the concentration.3. Consult the manufacturer's data sheet for information on compound stability. |
| Changes in cell morphology (e.g., rounding, detachment). | 1. Sub-lethal cytotoxicity.2. Differentiation or other phenotypic changes induced by the inhibitor. | 1. Perform a viability stain (e.g., Trypan Blue) to assess the percentage of dead cells.2. Analyze markers of differentiation or other cellular processes that may be affected by ITK inhibition. |
| Inconsistent results between experiments. | 1. Variability in cell passage number.2. Inconsistent inhibitor preparation or storage.3. Fluctuations in incubator conditions (temperature, CO2). | 1. Use cells within a consistent and low passage number range.2. Prepare fresh inhibitor stocks regularly and store them appropriately.3. Ensure the incubator is properly calibrated and maintained. |
Section 2: Experimental Protocols
Protocol 1: Determining the Optimal Inhibitor Concentration for Long-Term Experiments
-
Initial Dose-Response (72 hours):
-
Plate cells at the desired density in a 96-well plate.
-
Prepare a 2x serial dilution of the ITK inhibitor, starting from a concentration approximately 100-fold higher than the reported IC50. Also include a vehicle control (e.g., DMSO).
-
Add the inhibitor dilutions to the cells and incubate for 72 hours.
-
Assess cell viability using an MTT, MTS, or CellTiter-Glo assay.
-
Determine the EC50 for cytotoxicity.
-
-
Long-Term Viability Assay (7-14 days):
-
Based on the 72-hour data, select a range of 4-5 concentrations at or below the cytotoxic EC50.
-
Plate cells in larger format vessels (e.g., 24-well or 6-well plates) to allow for extended growth.
-
Treat cells with the selected inhibitor concentrations.
-
Change the media with freshly added inhibitor every 2-3 days.
-
At regular intervals (e.g., days 3, 7, 10, and 14), harvest cells from one set of wells/plates and perform a cell count and viability assessment (e.g., Trypan Blue exclusion).
-
Plot the growth curves for each concentration to determine the highest concentration that does not significantly inhibit proliferation over the desired experimental duration.
-
Protocol 2: General Cytotoxicity Assay
This protocol describes a standard method for assessing cytotoxicity using a luminescent cell viability assay.
-
Cell Plating:
-
Seed cells in an opaque-walled 96-well plate at a density appropriate for your cell type to ensure they are in the exponential growth phase at the time of the assay.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compound (e.g., ITK inhibitor) at 2x the final desired concentration in culture medium.
-
Remove the old medium from the cells and add an equal volume of the 2x compound dilutions.
-
Include wells with vehicle control and wells with a known cytotoxic agent as a positive control.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
Viability Measurement:
-
Equilibrate the plate and the viability reagent (e.g., CellTiter-Glo®) to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viability for each treatment group relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
Section 3: Note on "ITK7" - A PARP11 Inhibitor
Our research indicates that the designation "ITK7" may refer to a potent and selective inhibitor of Poly(ADP-ribose) polymerase 11 (PARP11), not Interleukin-2-inducible T-cell kinase.[8][9] PARP11 is involved in cellular processes such as ADP-ribosylation.[9]
FAQs for the PARP11 Inhibitor ITK7
Q1: What is the known mechanism of action of the PARP11 inhibitor, ITK7?
A1: ITK7 is a potent and selective inhibitor of PARP11, with a reported IC50 of 14 nM.[8] It has been shown to inhibit the auto-MARylation activity of PARP11 and cause its dissociation from the nuclear envelope.[9]
Q2: Is there any information on the cytotoxicity of the PARP11 inhibitor, ITK7?
A2: While detailed cytotoxicity studies for ITK7 are not widely published, PARP inhibitors as a class can exhibit cytotoxicity, particularly in combination with other agents or in specific genetic backgrounds.[10][11] The cytotoxic effects of PARP inhibitors are often linked to their ability to "trap" PARP enzymes on DNA.[11]
Troubleshooting for this compound
If you are working with the this compound and observing cytotoxicity, the general troubleshooting principles outlined for ITK inhibitors are applicable. It is crucial to perform careful dose-response studies and monitor cell health throughout your long-term experiments.
Section 4: Visualizing Key Pathways and Workflows
ITK Signaling Pathway
The following diagram illustrates the central role of ITK in the T-cell receptor signaling cascade. Inhibition of ITK is intended to block downstream events, but off-target effects on other kinases can lead to unintended consequences.
References
- 1. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ITK degradation to block T cell receptor signaling and overcome therapeutic resistance in T cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. corning.com [corning.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Potent and Selective PARP11 Inhibitor Suggests Coupling between Cellular Localization and Catalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced Cytotoxicity on Cancer Cells by Combinational Treatment of PARP Inhibitor and 5-Azadeoxycytidine Accompanying Distinct Transcriptional Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
ITK7 Chemical Inhibitor: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of the ITK7 chemical inhibitor.
Frequently Asked Questions (FAQs)
1. What is ITK7 and what is its primary mechanism of action?
ITK7 is a potent and selective chemical inhibitor of Poly(ADP-ribose) polymerase 11 (PARP11).[1] Its primary mechanism of action is the inhibition of the mono-ADP-ribosylation (MARylation) activity of PARP11. This inhibition leads to the dissociation of PARP11 from the nuclear envelope, suggesting a link between its catalytic activity and cellular localization.[1]
2. What are the recommended storage conditions for ITK7?
Proper storage is crucial to maintain the stability and activity of ITK7. For detailed storage conditions for both the solid compound and solutions, please refer to the data tables below.
3. How should I reconstitute the solid ITK7 inhibitor?
ITK7 can be reconstituted in Dimethyl Sulfoxide (DMSO). To aid dissolution, ultrasonic treatment and warming up to 60°C may be necessary. For quantitative details on preparing stock solutions, please see the data tables. It is important to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can impact solubility.
4. How can I avoid repeated freeze-thaw cycles of my ITK7 stock solution?
To prevent degradation of the inhibitor due to repeated freezing and thawing, it is highly recommended to aliquot the reconstituted stock solution into smaller, single-use volumes before storage.[1]
5. What personal protective equipment (PPE) should I use when handling ITK7?
Given that ITK7 is a potent chemical inhibitor, appropriate PPE should always be worn. This includes, but is not limited to, a lab coat, safety goggles, and chemical-resistant gloves. All handling of the solid compound and concentrated stock solutions should be performed in a certified chemical fume hood.
Data Presentation
Table 1: Storage and Stability of ITK7
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 4°C | Long-term | Sealed container, protected from moisture and light.[1] |
| In DMSO | -80°C | Up to 6 months | Sealed container, protected from moisture and light.[1] |
| In DMSO | -20°C | Up to 1 month | Sealed container, protected from moisture and light.[1] |
Table 2: Reconstitution of ITK7 in DMSO
| Parameter | Value |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |
| Maximum Solubility | 4 mg/mL (12.41 mM)[2] |
| Reconstitution Aid | Ultrasonic and warming to 60°C[2] |
Experimental Protocols
Western Blot Analysis of PARP11 Inhibition
This protocol provides a general framework for assessing the inhibitory effect of ITK7 on PARP11 activity in a cellular context.
1. Cell Culture and Treatment:
- Culture your cell line of interest (e.g., HeLa cells) to the desired confluency.
- Treat the cells with varying concentrations of ITK7 (e.g., 0, 0.1, 0.5, 1, 5 µM) for a specified duration (e.g., 3 hours). Include a vehicle control (DMSO) at the same final concentration as the highest ITK7 treatment.
2. Cell Lysis:
- After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
- Collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
- Normalize the protein lysates to the same concentration and prepare them for electrophoresis by adding Laemmli buffer and boiling.
- Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
- Separate the proteins by electrophoresis.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
5. Immunoblotting:
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for PARP11 overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
6. Detection:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system.
- To confirm equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
Troubleshooting Guides
Issue: ITK7 Precipitates in my Stock Solution.
-
Question: I've prepared a stock solution of ITK7 in DMSO, but I see precipitation after some time. What should I do?
-
Answer:
-
Warm the solution: Gently warm the vial to 37-60°C and vortex to see if the precipitate redissolves.
-
Check DMSO quality: Ensure you are using anhydrous, high-quality DMSO. Hygroscopic DMSO can lead to decreased solubility.
-
Lower the concentration: If precipitation persists, you may need to prepare a fresh stock solution at a slightly lower concentration.
-
Issue: Inconsistent Results in Cellular Assays.
-
Question: I am observing variability in the inhibitory effect of ITK7 in my experiments. What could be the cause?
-
Answer:
-
Inhibitor stability: Ensure that your ITK7 stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a master stock for each experiment.
-
Cell confluence and health: Variations in cell density and health can affect drug response. Ensure consistent cell seeding and health across experiments.
-
Treatment time and concentration: Optimize the concentration and duration of ITK7 treatment for your specific cell line and experimental endpoint.
-
Issue: Weak or No Signal in Western Blot for PARP11.
-
Question: I am not getting a clear band for PARP11 in my Western blot. What can I do to optimize this?
-
Answer:
-
Antibody concentration: Titrate your primary antibody to determine the optimal concentration.
-
Lysis buffer: Ensure your lysis buffer is effectively extracting nuclear proteins, as PARP11 is localized to the nuclear envelope.
-
Positive control: Include a positive control lysate from a cell line known to express PARP11.
-
Transfer efficiency: Verify efficient protein transfer from the gel to the membrane using a reversible stain like Ponceau S.
-
Visualizations
Signaling Pathway of PARP11 Inhibition by ITK7
Caption: ITK7 inhibits PARP11, leading to β-TrCP destabilization and subsequent IFNAR1 stabilization.
Experimental Workflow for Assessing ITK7 Activity
Caption: A typical experimental workflow for evaluating the inhibitory effect of ITK7 on PARP11.
Troubleshooting Logic for Weak Western Blot Signal
Caption: A logical flowchart for troubleshooting weak PARP11 signals in Western blot experiments.
References
Validation & Comparative
ITK7: Not an Antiretroviral, but a Selective PARP11 Inhibitor
Extensive research reveals that ITK7 is not an antiretroviral therapy (ART) used for the treatment of HIV. Instead, scientific literature identifies ITK7 as a potent and selective inhibitor of Poly(ADP-ribose) polymerase 11 (PARP11).[1][2] Due to this fundamental difference in its mechanism of action and therapeutic target, there are no available cross-reactivity studies of ITK7 with established antiretroviral drugs.
Understanding ITK7's Mechanism of Action
ITK7 functions by specifically targeting and inhibiting PARP11, an enzyme involved in a cellular process called mono-ADP-ribosylation (MARylation).[2] Research has shown that ITK7 can potently inhibit the MARylation activity of PARP11.[2] One of the observed effects of ITK7 in cellular studies is its ability to cause PARP11 to dissociate from the nuclear envelope, suggesting a link between the enzyme's catalytic activity and its location within the cell.[2]
The development of selective inhibitors like ITK7 is crucial for understanding the specific roles of enzymes like PARP11 in various cellular processes.[2]
Overview of Antiretroviral Therapy (ART)
Antiretroviral therapy is the standard treatment for HIV infection and typically involves a combination of several drugs from different classes.[3][4] This combination approach is essential to effectively suppress the virus and prevent the development of drug resistance.[3][5] The main classes of antiretroviral drugs include:
-
Nucleoside Reverse Transcriptase Inhibitors (NRTIs): Block the reverse transcriptase enzyme, which HIV needs to replicate.[4][6]
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Also block reverse transcriptase by binding to a different site on the enzyme.[4][6]
-
Protease Inhibitors (PIs): Inhibit the protease enzyme, which is necessary for the maturation of new virus particles.[4]
-
Integrase Strand Transfer Inhibitors (INSTIs): Block the integrase enzyme, which HIV uses to insert its genetic material into the host cell's DNA.[4]
-
Entry Inhibitors: Prevent the virus from entering the host's CD4 cells. This class includes fusion inhibitors and CCR5 antagonists.[4]
-
Capsid Inhibitors: Interfere with the HIV capsid, a protein shell that protects the virus's genetic material.[4][5]
A typical initial HIV treatment regimen consists of three HIV medicines from at least two different drug classes.[3][4]
Conclusion
The initial query regarding cross-reactivity studies of ITK7 with other ARTs is based on a misidentification of ITK7's therapeutic category. As ITK7 is a PARP11 inhibitor and not an antiretroviral drug, no such studies exist. The focus of ITK7 research is on its role in cellular processes regulated by PARP11, which is distinct from the viral life cycle targeted by antiretroviral therapies. Therefore, a comparison guide on this topic cannot be generated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Potent and Selective PARP11 Inhibitor Suggests Coupling between Cellular Localization and Catalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV Antiretroviral Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. FDA-Approved HIV Medicines | NIH [hivinfo.nih.gov]
- 5. State of the ART (antiretroviral therapy): Long-acting HIV-1 therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV medications list: Treatment, prevention, and how they work [medicalnewstoday.com]
Validating On-Target Effects of ITK Inhibitors: A Comparative Guide to Genetic Approaches
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a kinase inhibitor is a critical step in preclinical validation. This guide provides a comparative overview of genetic approaches to validate the on-target effects of inhibitors targeting Interleukin-2-inducible T-cell kinase (ITK), a key signaling protein in T-cells.
A crucial point of clarification is the target of the molecule ITK7. Contrary to what its name might suggest, ITK7 is a potent and selective inhibitor of Poly [ADP-ribose] polymerase 11 (PARP11), with an IC50 of 14 nM, and is not an inhibitor of ITK.[1][2] This guide will therefore focus on established ITK inhibitors and the genetic methods used to validate their on-target effects.
Comparison of Selected ITK Inhibitors
Several small molecule inhibitors have been developed to target ITK. Below is a comparison of three such inhibitors: Ibrutinib, PRN694, and BMS-509744. These inhibitors vary in their potency, selectivity, and mechanism of action.
| Inhibitor | ITK IC50 | Selectivity Profile (Selected Off-Targets) | Cellular Effects |
| Ibrutinib | ~1-10 nM | BTK (irreversible), TEC, BMX, EGFR, LCK | Inhibits PLCγ1 phosphorylation, IL-2 production, and T-cell proliferation.[3][4] |
| PRN694 | 0.3 nM | RLK (1.4 nM), TEC (3.3 nM), BTK (17 nM) | Blocks TCR-induced cellular activation, T-cell proliferation, and pro-inflammatory cytokine release.[2][5] |
| BMS-509744 | 19 nM | >200-fold selective over other Tec family kinases. Fyn (1.1 µM), Lck (2.4 µM), Btk (4.1 µM).[3][6][7] | Reduces TCR-induced PLCγ1 phosphorylation, calcium mobilization, and IL-2 secretion.[4][7] |
Genetic Approaches for On-Target Validation
Genetic methods, such as CRISPR-Cas9-mediated knockout and siRNA-mediated knockdown, are powerful tools to confirm that the observed cellular phenotype of a small molecule inhibitor is a direct result of its interaction with the intended target.
Logical Framework for On-Target Validation
The core principle of on-target validation using genetic approaches is to compare the phenotype induced by the inhibitor with the phenotype resulting from the genetic perturbation of the target. A successful on-target validation will demonstrate that the inhibitor has no effect in cells where the target has been removed or significantly reduced.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ITK Inhibitor, BMS-509744 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Approach for T-Cell Mediated Diseases [synapse.patsnap.com]
- 6. BMS 509744 (CAS 439575-02-7): R&D Systems [rndsystems.com]
- 7. BMS 509744 | CAS 439575-02-7 | BMS509744 | Tocris Bioscience [tocris.com]
A Comparative Guide: ITK7 vs. First-Generation PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of PARP-targeted therapies is evolving beyond the well-established first-generation inhibitors that have shown significant clinical benefit in cancers with DNA damage response (DDR) deficiencies.[1][2][3] This guide provides a comprehensive comparison of a newer, selective PARP inhibitor, ITK7, against the first-generation PARP inhibitors, focusing on their distinct mechanisms of action, target selectivity, and the experimental data that define their performance.
Introduction: A Tale of Two PARP Families
The Poly (ADP-ribose) polymerase (PARP) superfamily consists of 17 proteins involved in diverse cellular processes.[4][5] First-generation PARP inhibitors primarily target PARP1 and PARP2 , key enzymes in the repair of DNA single-strand breaks (SSBs).[1][6][7] In contrast, ITK7 is a potent and selective inhibitor of PARP11 , a mono-ADP-ribosyltransferase (MARylating) enzyme with distinct cellular functions.[8][9]
First-generation PARP inhibitors, such as Olaparib, Rucaparib, Niraparib, and Talazoparib, exploit the concept of synthetic lethality in cancers with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.[2][10][11] By inhibiting PARP1/2, SSBs accumulate and lead to double-strand breaks (DSBs) during DNA replication.[6][12] In HRD cells, these DSBs cannot be repaired, leading to cell death.[10][11]
ITK7, on the other hand, targets PARP11, which is involved in mono-ADP-ribosylation and has been shown to localize to the nuclear envelope.[8][9] Its catalytic activity appears to be coupled to its cellular localization.[9] The therapeutic implications of PARP11 inhibition are still under investigation but are distinct from the DNA repair-centric mechanism of PARP1/2 inhibitors.
Comparative Data at a Glance
The following tables summarize the key characteristics and available quantitative data for ITK7 and representative first-generation PARP inhibitors.
| Inhibitor | Primary Target(s) | Mechanism of Action | Key Differentiator |
| ITK7 | PARP11[8][9] | Inhibition of mono-ADP-ribosylation[9] | High selectivity for PARP11; affects cellular localization of the target[8][9] |
| Olaparib | PARP1, PARP2[13][14] | Catalytic inhibition, PARP trapping[7][15][16] | First-in-class approved PARP inhibitor[10] |
| Rucaparib | PARP1, PARP2[13][14] | Catalytic inhibition, PARP trapping[15][17] | One of the first approved PARP inhibitors |
| Niraparib | PARP1, PARP2[2][13] | Catalytic inhibition, PARP trapping[17][18] | Potent PARP trapping activity[17] |
| Talazoparib | PARP1, PARP2[13][18] | Catalytic inhibition, potent PARP trapping[17][18] | Most potent PARP trapping agent among first-generation inhibitors[17] |
| Inhibitor | Target | IC50 / EC50 | Assay Type | Reference |
| ITK7 | PARP11 | IC50: 14 nM | Enzymatic Assay | [8] |
| ITK7 | PARP11 | EC50: 13 nM | Cellular Auto-MARylation Assay | [8] |
| Olaparib | PARP1/2 | IC50: 3.7-31 µM (cell viability) | MTT Assay | [19] |
| Talazoparib | PARP1 | - | PARP Trapping | [17] |
Visualizing the Mechanisms
Signaling Pathway of First-Generation PARP Inhibitors
Caption: PARP1/2 inhibition leads to synthetic lethality in HR-deficient cells.
Experimental Workflow: PARP Trapping Assay
Caption: Workflow for assessing the PARP trapping ability of an inhibitor.
Logical Comparison: ITK7 vs. First-Generation PARP Inhibitors
Caption: Key differences in the targets and mechanisms of ITK7 and first-gen PARP inhibitors.
Detailed Experimental Protocols
A. PARP Enzymatic Activity Assay (Chemiluminescent)
This assay measures the ability of an inhibitor to block the catalytic activity of a PARP enzyme.
Principle: This assay quantifies the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[20] The signal is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.[20]
Protocol:
-
Cell Lysis: Treat cells (e.g., LoVo colon cancer cells) with a range of inhibitor concentrations for a specified time (e.g., 1 hour).[20] Harvest and lyse the cells in PARP buffer.[20]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[20] Adjust all samples to the same protein concentration (e.g., 40 µg).[20]
-
PARP Reaction: Add the cell lysates to a 96-well plate coated with histones and containing biotinylated NAD+.
-
Detection: Add streptavidin-HRP, followed by a chemiluminescent HRP substrate.[20]
-
Measurement: Read the luminescent signal using a microplate reader.[20] The signal is inversely proportional to the inhibitory activity of the compound.
B. PARP Trapping Assay (Cell-Based)
This assay determines the ability of a PARP inhibitor to "trap" PARP enzymes on DNA.[4][15]
Principle: PARP inhibitors can stabilize the PARP-DNA complex, preventing the dissociation of PARP from the site of DNA damage.[15][16] This trapped complex is highly cytotoxic.[15] This assay measures the amount of PARP1 retained in the chromatin fraction of the cell after treatment with an inhibitor and a DNA-damaging agent.[16]
Protocol:
-
Cell Treatment: Seed cells (e.g., HeyA8 ovarian cancer cells) and treat with a range of PARP inhibitor concentrations.
-
DNA Damage Induction: Treat cells with a DNA-damaging agent, such as methyl methanesulfonate (MMS) or temozolomide (TMZ), to induce single-strand breaks.[16]
-
Subcellular Fractionation: Harvest the cells and perform subcellular protein fractionation to separate the chromatin-bound proteins from other cellular components.[16]
-
Immunoblotting: Normalize the protein concentration of the chromatin fractions and analyze by SDS-PAGE and immunoblotting using antibodies against PARP1 and a loading control (e.g., histone H3).[16]
-
Quantification: Densitometrically quantify the PARP1 band intensity relative to the loading control. An increased signal in the inhibitor-treated samples compared to the control indicates PARP trapping.
C. Cell Viability Assay (e.g., AlamarBlue)
This assay measures the effect of the inhibitor on cell proliferation and viability.[20]
Principle: Metabolically active cells reduce the AlamarBlue reagent to a fluorescent product.[20] The fluorescence intensity is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[20]
-
Compound Treatment: Treat the cells with a range of inhibitor concentrations, often in combination with a DNA-damaging agent to assess potentiation of cytotoxicity.[20] Incubate for a prolonged period (e.g., 72 hours).[20]
-
AlamarBlue Addition: Add AlamarBlue reagent to the cells and incubate for a few hours (e.g., 6 hours) at 37°C.[20]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 544 nm excitation and 590 nm emission).[20]
Conclusion
ITK7 and first-generation PARP inhibitors represent two distinct classes of molecules targeting different aspects of PARP biology. First-generation inhibitors have a well-defined mechanism of action in the context of DNA repair and have demonstrated significant clinical success. ITK7, with its high selectivity for PARP11, opens up new avenues of research into the roles of mono-ADP-ribosylation in cellular processes and its potential as a therapeutic target. Direct comparisons of efficacy are challenging due to their different targets and mechanisms. Future research will likely focus on elucidating the specific biological contexts in which each class of inhibitor provides the greatest therapeutic benefit.
References
- 1. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. youtube.com [youtube.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Potent and Selective PARP11 Inhibitor Suggests Coupling between Cellular Localization and Catalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. drugs.com [drugs.com]
- 12. embopress.org [embopress.org]
- 13. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oaepublish.com [oaepublish.com]
- 15. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PARP inhibitors as single agents and in combination therapy: The most promising treatment strategies in clinical trials for BRCA-mutant ovarian and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preclinical evaluation of PARP inhibition in breast cancer: Comparative effectiveness of olaparib and iniparib. - ASCO [asco.org]
- 20. bmglabtech.com [bmglabtech.com]
Safety Operating Guide
Navigating the Safe Disposal of PARP11 Inhibitor ITK7: A Procedural Guide
For researchers and scientists in the field of drug development, the proper handling and disposal of novel chemical compounds like the PARP11 inhibitor ITK7 are paramount for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for ITK7 is not publicly available, established principles for the disposal of research-grade chemical waste provide a clear framework. This guide offers essential, step-by-step procedural information for the safe disposal of ITK7, ensuring the well-being of laboratory personnel and compliance with regulatory standards.
Core Principles of Chemical Waste Management
The inappropriate disposal of potentially hazardous chemicals is not only illegal but also poses significant risks.[1] All research institutions are committed to the safe and proper disposal of hazardous waste.[1][2] Therefore, it is crucial to adhere to the following fundamental principles:
-
Segregation: Never mix incompatible wastes.[3] Chemical waste should be segregated based on its hazard class.
-
Containment: Use sturdy, leak-proof, and chemically compatible containers for waste collection.[1][3]
-
Labeling: All waste containers must be clearly labeled with their contents, including the full chemical name (not abbreviations), concentration, and date.[3]
-
No Sink or Trash Disposal: Hazardous chemicals should never be disposed of down the sink or in the regular trash.[1][3]
-
Consult Safety Professionals: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule a waste pickup.[2][3][4]
Quantitative Data and Properties of ITK7
While comprehensive safety and disposal data are limited, the following information has been compiled from available sources.
| Property | Data | Source(s) |
| Chemical Name | This compound | [5][6] |
| CAS Number | 2411890-36-1 | [5][6] |
| Molecular Formula | C17H14N4OS | [6] |
| Molecular Weight | 322.38 g/mol | [6] |
| Solubility | Soluble in DMSO (4 mg/mL with ultrasonic and warming to 60°C) | [7] |
| Storage (Stock) | Store at -80°C for up to 6 months or -20°C for up to 1 month. The product should be sealed and protected from moisture and light. | [5] |
| Biological Activity | Potent and selective inhibitor of PARP11 with an IC50 of 14 nM. It inhibits PARP11-dependent auto-MARylation with an EC50 of 13 nM. | [5][7][8] |
| Usage | For research use only.[5] Investigational compound for cancer immunotherapy research.[9] | [5][9] |
Experimental Protocols: General Handling and Use
ITK7 is a potent biological agent, and its handling requires adherence to standard laboratory safety protocols.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling ITK7, including:
-
Safety glasses or goggles
-
A lab coat
-
Chemically resistant gloves[1]
Preparation of Solutions:
-
When preparing stock solutions, use the recommended solvents, such as DMSO.[7]
-
If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[5]
-
Once prepared, it is recommended to aliquot the solution and store it appropriately to avoid repeated freeze-thaw cycles.[5]
In Case of a Spill: In the event of a significant spill, notify your institution's EHS immediately.[3] Follow their specific procedures for spill cleanup of chemical waste.
Step-by-Step Disposal Procedure for ITK7
The following workflow outlines the recommended steps for the proper disposal of ITK7.
Caption: Workflow for the proper disposal of ITK7.
Detailed Steps:
-
Identification and Segregation:
-
Containment and Labeling:
-
Place all ITK7 waste into a designated, chemically compatible, and sealable hazardous waste container.[3]
-
Properly label the container using your institution's hazardous waste tags. The label must include the full chemical name "this compound," the concentration of the waste, and the date the container was filled.[3]
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within your laboratory.
-
For liquid waste, always use secondary containment to prevent spills.[3]
-
Do not accumulate large quantities of waste. It is recommended to schedule regular pickups to minimize the amount of hazardous waste stored in the lab.[3]
-
-
Disposal:
By adhering to these procedures, researchers can ensure the safe and responsible disposal of the this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals for any specific questions or concerns.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. Chemical Waste | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2411890-36-1 | this compound [aaronchem.com]
- 7. reactivi.ro [reactivi.ro]
- 8. A Potent and Selective PARP11 Inhibitor Suggests Coupling between Cellular Localization and Catalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PARP11 inhibition inactivates tumor-infiltrating regulatory T cells and improves the efficacy of immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
